molecular formula C10H12FN5O3 B1198245 5'-Fluoro-5'-deoxyadenosine

5'-Fluoro-5'-deoxyadenosine

Cat. No.: B1198245
M. Wt: 269.23 g/mol
InChI Key: QPVLKMICBYRPSX-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-deoxy-5'-fluoroadenosine is a member of adenosines and an organofluorine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVLKMICBYRPSX-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031716
Record name 5'-Deoxy-5'-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731-98-6
Record name 5′-Deoxy-5′-fluoroadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Deoxy-5'-fluoroadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-DEOXY-5'-FLUOROADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanistic Architecture & Application of 5'-Fluoro-5'-deoxyadenosine Synthase (FDAS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox

Fluorine is the 13th most abundant element in the earth’s crust, yet it is almost entirely absent from biochemistry.[1] The high hydration enthalpy of the fluoride ion (


) (

) renders it inert in aqueous biological systems.[2] 5'-Fluoro-5'-deoxyadenosine synthase (FDAS), also known as Fluorinase , is the only known native enzyme capable of overcoming this energetic barrier to catalyze the formation of a C-F bond from inorganic fluoride.[2][3]

This guide dissects the FDAS mechanism, moving from its hexameric architecture to the specific desolvation strategy that drives catalysis. It provides validated protocols for researchers leveraging FDAS for biocatalysis and PET probe synthesis (


F-labeling).[2]

Structural Biology: The Hexameric Engine

FDAS (EC 2.5.1.63) was originally isolated from Streptomyces cattleya.[2][4][5] Unlike typical halogenases that utilize oxidative mechanisms (e.g., heme-dependent or vanadium-dependent), FDAS operates via a nucleophilic substitution pathway.[2]

Quaternary Structure

The active enzyme is a homohexamer (trimer of dimers) with a molecular weight of approximately 180 kDa. This oligomerization is critical for stability but also creates the specific active site geometry required to shield the reaction from bulk solvent.

  • Interface: The active sites are located at the interface between monomer subunits.

  • Solvent Exclusion: The hexameric assembly creates a tunnel that restricts water access, a prerequisite for lowering the dielectric constant around the fluoride ion.

The Substrate Binding Pocket

The enzyme binds S-adenosyl-L-methionine (SAM) and


 in a sequential manner.[2]
  • SAM Binding: The adenosine moiety is anchored by hydrogen bonds to Asp16 (ribose hydroxyls) and backbone interactions in the T75-R85 loop.[2]

  • Fluoride Binding: The fluoride ion binds in a specific pocket defined by Ser158 . This residue is strictly conserved and critical for catalysis.[2]

The Catalytic Mechanism: Overcoming Desolvation

The core challenge for FDAS is the "Desolvation Penalty." In water,


 is surrounded by a tight hydration shell (approx. 7 water molecules).[2] For nucleophilic attack, this shell must be stripped.[2]
The Reaction Pathway

FDAS catalyzes the attack of


 on the 5'-carbon of the ribose ring of SAM.[2]
  • Desolvation: Upon entering the active site,

    
     exchanges its bulk hydration shell for hydrogen bonds with the enzyme (specifically the hydroxyl of Ser158  and enzyme-bound water molecules).[2] This lowers the activation energy for desolvation.
    
  • Nucleophilic Attack: The desolvated

    
     attacks the C5' of SAM.[2][3]
    
  • Inversion of Configuration: The reaction proceeds via a classic

    
     mechanism, resulting in the inversion of configuration at C5' (though C5' is not a chiral center in the product, the geometry dictates the trajectory).
    
  • Leaving Group: L-Methionine is displaced as the neutral leaving group.[2][3]

Mechanistic Visualization

The following diagram illustrates the transition from the hydrated state to the product formation.

FDAS_Mechanism Substrates Substrates (SAM + F- • nH2O) Binding Active Site Binding (Solvent Exclusion) Substrates->Binding Kd (SAM) Desolvation Fluoride Desolvation (Coordination to Ser158) Binding->Desolvation Entropy Cost Transition Transition State [F ... C5' ... S-Met] Desolvation->Transition SN2 Attack Products Products (5'-FDA + L-Met) Transition->Products Inversion

Figure 1: The reaction coordinate of FDAS. The critical step is the energetic compensation for fluoride desolvation provided by the active site architecture.

Kinetic Profile & Thermodynamics

FDAS is catalytically slow compared to typical metabolic enzymes.[2] This "slowness" is a direct physical consequence of the high energy barrier required to strip water from fluoride.[3]

Kinetic Parameters (Wild Type S. cattleya)

The following data represents consensus values derived from HPLC and NMR assays at pH 7.8, 37°C.

ParameterSubstrateValueMechanistic Insight

SAM74 - 400

M
Moderate affinity; SAM binding organizes the pocket.[2]

Fluoride2 - 8 mMHigh

reflects the difficulty of recruiting hydrated

from bulk solvent.[2]

Turnover~0.07 min

Extremely slow (~0.001 s

).[2] Rate-limiting step is likely desolvation/chemistry.[2]
Equilibrium

~0.2The reaction is reversible. High concentrations of L-Met drive the reverse reaction (synthesis of SAM).[2]

Expert Insight: The low


 means that for preparative applications (e.g., 

F labeling), high enzyme concentrations (stoichiometric rather than catalytic) are often required to achieve yields in relevant timeframes (minutes).

Experimental Protocols: Self-Validating Systems

FDAS Activity Assay (HPLC Method)

This protocol relies on the separation of the product (5'-FDA) from the substrate (SAM) using a C18 reverse-phase column.[2]

Reagents:

  • Buffer A: 50 mM Tris-HCl, pH 7.8.[2]

  • Substrate Mix: 400

    
    M SAM, 10 mM NaF.[2]
    
  • Stop Solution: 10% Trichloroacetic acid (TCA) or 95°C heat shock.[2]

Workflow:

  • Equilibration: Pre-incubate enzyme (10-50

    
    M final conc) in Buffer A at 37°C for 5 min.
    
  • Initiation: Add Substrate Mix. Total volume: 100

    
    L.[2]
    
  • Incubation: Incubate for 30–60 minutes (due to low

    
    ).
    
  • Termination: Add 10

    
    L Stop Solution. Centrifuge at 14,000 x g for 5 min to remove protein precipitate.
    
  • Analysis: Inject 20

    
    L onto HPLC.
    
    • Column: C18 (e.g., Phenomenex Luna).

    • Mobile Phase: Isocratic 50 mM

      
       / Methanol (90:10), pH 4.0.[2]
      
    • Detection: UV at 260 nm.[2]

    • Validation: 5'-FDA elutes later than SAM due to the loss of the charged sulfonium center.[2]

Radiosynthesis of [ F]-5'-FDA

This is the primary industrial application of FDAS.[2] The protocol must account for the short half-life of


F (110 min).[2]

Radiosynthesis_Workflow Cyclotron Cyclotron ([18F]F- in H2O) QMA QMA Cartridge (Trap & Release) Cyclotron->QMA Trapping Enzyme_Rxn Enzymatic Reaction (FDAS + SAM + [18F]F-) QMA->Enzyme_Rxn Elute (Saline/Buffer) Purification C18 Sep-Pak (Purification) Enzyme_Rxn->Purification 37°C, 30 min Product [18F]-5'-FDA (Final Tracer) Purification->Product Elution (EtOH)

Figure 2: Chemoenzymatic workflow for PET probe synthesis. Note that FDAS tolerates aqueous [


F]F-, avoiding the drying steps required in chemical synthesis.[2]

Protocol Steps:

  • Source: Obtain [

    
    F]Fluoride from cyclotron target water.
    
  • Conditioning: Pass through a QMA (Quaternary Methyl Ammonium) cartridge to remove metal ions.[2] Elute with saline or phosphate buffer (pH 7.8).[2] Note: Avoid K222/Kryptofix; FDAS works in aqueous buffer.

  • Reaction: Mix [

    
    F]F- solution (up to 1 GBq) with FDAS (2 mg/mL) and SAM (1 mM).
    
  • Incubation: 37°C for 20–40 minutes.

  • Purification: Pass reaction mixture through a C18 Sep-Pak cartridge. Wash with water (removes unreacted

    
    F and SAM).[2] Elute product with 10-20% Ethanol.[2]
    

Biocatalytic Applications & Engineering

FDAS is not limited to native substrates.[2] It has been engineered and utilized for:

  • Chlorination: The enzyme also accepts chloride (

    
    ) to form 5'-chloro-5'-deoxyadenosine, albeit with different kinetics (
    
    
    
    is similar, but
    
    
    for chloride is significantly higher).[2]
  • Analog Synthesis: FDAS accepts SAM analogs with modifications at the adenine base (e.g., 2-chloroadenine) or the ribose ring, allowing for the synthesis of fluorinated nucleoside analogs for antiviral research.[2]

  • Reversibility: By incubating 5'-FDA with L-Selenomethionine, the reaction can be driven in reverse to generate Se-SAM analogs, which are useful for X-ray crystallography phasing.[2]

References

  • O'Hagan, D., et al. (2002). Biosynthesis of an organofluorine molecule.[2] Nature.[2] Link

  • Deng, H., et al. (2004). Crystal structure and mechanism of a bacterial fluorinating enzyme.[2] Science.[2] Link

  • Deng, H., et al. (2006). Fluorinase mediated C-(18)F bond formation, an enzymatic tool for PET labelling.[2][6] Chemical Communications.[2][6] Link

  • Eustáquio, A. S., et al. (2010). The discovery of a marine organohalogen metabolite pathway.[2] Proceedings of the National Academy of Sciences. Link[2]

  • O'Hagan, D. & Deng, H. (2015). Enzymatic fluorination and biotechnological developments of the fluorinase.[2] Chemical Reviews.[2] Link[2]

Sources

Technical Deep Dive: The 5'-Fluoro-5'-deoxyadenosine Fluorinase Catalyzed Reaction

[1]

Executive Summary

The formation of the carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry, yet it is exceptionally rare in biology.[1] 5'-Fluoro-5'-deoxyadenosine fluorinase (FlA) , isolated primarily from Streptomyces cattleya, is the only known native enzyme capable of catalyzing the formation of a C-F bond from inorganic fluoride and S-adenosyl-L-methionine (SAM).[1][2]

This guide provides a comprehensive technical analysis of the FlA-catalyzed reaction. It details the unique SN2 mechanism that overcomes the high desolvation energy of the fluoride ion, outlines precise experimental protocols for kinetic characterization, and demonstrates the enzyme's utility in the chemo-enzymatic synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET).

Mechanistic Foundations

The Reaction

The fluorinase catalyzes the reversible nucleophilic substitution of the sulfonium group of SAM by a fluoride ion, yielding this compound (5'-FDA) and L-methionine (L-Met).[2][3][4][5][6]

Chemical Equation:

34567

While the reaction is reversible, the equilibrium strongly favors the formation of 5'-FDA (

8
The "Desolvation Penalty"

The central challenge in biological fluorination is the high hydration energy of the fluoride ion (

Enzymatic Solution: FlA facilitates the reaction by creating a distinct local environment:

  • Desolvation: The active site excludes bulk water.

  • Coordination: The fluoride ion is coordinated by the side chain hydroxyl of Ser158 and the amide backbone, stripping away the hydration shell.

  • Transition State Stabilization: The positively charged sulfonium center of SAM is positioned to stabilize the transition state, allowing the "naked" fluoride to attack the C5' carbon.[2]

Kinetic Profile

FlA is characterized as a "slow" enzyme, a trade-off for the high energetic barrier of fluoride desolvation.

ParameterValue (approx.)UnitNotes

(Fluorination)
0.06 – 0.07min⁻¹Extremely slow turnover; requires high enzyme loading.

(SAM)
74µMHigh affinity for the co-factor.

(Fluoride)
2 – 8mMRelatively low affinity for fluoride; requires saturating [F⁻].
pH Optimum 7.8-Physiological pH range.
Temp Optimum 37 – 55°CStable at elevated temperatures.

Structural Insights & Active Site Architecture

The enzyme functions as a trimer, with the active sites located at the interfaces between monomers. This interfacial architecture is critical for substrate binding.

Key Residues[1][2][9]
  • Ser158: Essential for fluoride binding.[1][9] Mutation to Ala (S158A) abolishes activity, confirming its role in hydrogen bonding to F-.

  • Thr80: Assists in positioning the transition state.

  • Asp16: Anchors the ribose moiety of SAM.

  • Loop Region (R192-L202): A flexible loop that gates the active site, undergoing conformational changes upon substrate binding.

Experimental Protocols

Recombinant Expression and Purification

Objective: Isolate high-purity FlA from E. coli for kinetic assays.

  • Cloning: Insert the flA gene (from S. cattleya) into a pET-28a(+) vector (N-terminal His-tag).

  • Transformation: Transform into E. coli BL21(DE3).

  • Induction: Grow cultures at 37°C to OD₆₀₀ ~0.6. Induce with 0.5 mM IPTG. Incubate overnight at 18–25°C to minimize inclusion bodies.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole). Lyse via sonication.

  • Purification: Use Ni-NTA affinity chromatography. Wash with 20 mM Imidazole; elute with 250 mM Imidazole.

  • Dialysis: Dialyze against Storage Buffer (50 mM HEPES pH 7.8, 150 mM NaCl, 10% Glycerol) to remove imidazole. Flash freeze.

Standard Activity Assay (HPLC)

Objective: Quantify 5'-FDA production to determine specific activity.

Reagents:

  • Buffer: 50 mM Potassium Phosphate or HEPES, pH 7.8.[7]

  • Substrates: 400 µM SAM, 10 mM KF.

  • Enzyme: 10–50 µM purified FlA (High concentration required due to low

    
    ).
    

Workflow:

  • Incubation: Mix components in a 1.5 mL tube. Total volume: 200 µL. Incubate at 37°C for 1–4 hours.

  • Termination: Quench reaction by adding 200 µL ice-cold methanol or heating at 95°C for 2 mins.

  • Clarification: Centrifuge at 14,000 x g for 10 mins to remove precipitated protein.

  • Analysis: Inject 20 µL supernatant onto a C18 HPLC column.

    • Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (with 0.1% TFA).

    • Detection: UV at 260 nm.

    • Retention: 5'-FDA elutes later than SAM due to loss of the charged sulfonium group.

Chemo-Enzymatic 18F-Labeling Workflow

Objective: Synthesize 18F-labeled PET tracers (e.g., [18F]FDA or labeled peptides).

Protocol:

  • Enzymatic Fluorination: Incubate FlA with SAM and [18F]fluoride (no-carrier-added) in phosphate buffer (pH 7.8) at 37°C for 2 hours.

  • Purification: Pass reaction mixture through a C18 Sep-Pak cartridge to isolate [18F]5'-FDA.

  • Click Chemistry (Optional): If using an alkyne-modified SAM analog (e.g., for peptide labeling), react the resulting [18F]fluoro-alkyne with an azide-functionalized peptide using Cu(I) catalysis.

Visualizations

Reaction Mechanism & Transition State

This diagram illustrates the SN2 displacement mechanism and the critical role of the enzyme in managing fluoride desolvation.[2]

FluorinaseMechanismSubstratesSubstratesSAM + F⁻ (aq)DesolvationActive Site EntryDesolvation of F⁻(Ser158 coordination)Substrates->DesolvationBinding (Km ~2-8 mM for F⁻)TransitionStateTransition State[F...C5'...S]‡(Inversion of Configuration)Desolvation->TransitionStateSN2 AttackProductsProducts5'-FDA + L-MetTransitionState->ProductsLeaving Group (L-Met) DepartureNote1Rate Limiting Step:Chemical bond formation(kcat ~ 0.07 min⁻¹)TransitionState->Note1

Caption: The fluorinase reaction pathway highlighting the critical desolvation step and the SN2 transition state.

Chemo-Enzymatic 18F-Labeling Workflow

A flowchart demonstrating the application of FlA in synthesizing radiopharmaceuticals.

LabelingWorkflowCyclotronCyclotronProduction of [18F]F⁻EnzymeRxnEnzymatic FluorinationFlA + SAM-Analog + [18F]F⁻(pH 7.8, 37°C, 2 hrs)Cyclotron->EnzymeRxnAqueous [18F]F⁻PurificationSPE Purification(C18 Cartridge)EnzymeRxn->PurificationCrude [18F]IntermediateClickChemClick ChemistryCuAAC with Azide-PeptidePurification->ClickChemPure [18F]AlkyneFinalTracerFinal PET Tracer[18F]-Labeled PeptideClickChem->FinalTracerConjugation

Caption: Workflow for the chemo-enzymatic synthesis of 18F-labeled peptides using fluorinase and click chemistry.

References

  • O'Hagan, D., et al. (2002). The fluorinase from Streptomyces cattleya catalyses the formation of a C–F bond.[2][3] Nature.[3][9][10] Link

  • Dong, C., et al. (2004). Crystal structure and mechanism of a bacterial fluorinating enzyme. Nature.[3][9][10] Link[9]

  • Deng, H., et al. (2014). Fluorinase mediated chemoenzymatic synthesis of [18F]-fluoroacetate. Chemical Communications. Link

  • Thompson, S., et al. (2015). A two-step fluorinase enzyme mediated 18F labelling of an RGD peptide for positron emission tomography.[5] Chemical Communications. Link

  • Eustáquio, A. S., et al. (2008). The discovery and characterization of a novel fluorinase from Nocardia brasiliensis.[1] ChemBioChem.[9] Link

Methodological & Application

using 5'-Fluoro-5'-deoxyadenosine in 19F NMR spectroscopy studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 19F NMR Spectroscopy for Monitoring Methylthioadenosine Phosphorylase (MTAP) Activity and Ligand Binding using 5'-Fluoro-5'-deoxyadenosine

Executive Summary

This application note details the use of This compound (5'-FDA) as a robust, site-specific probe for monitoring the activity of Methylthioadenosine Phosphorylase (MTAP) and related nucleoside processing enzymes via 19F NMR spectroscopy . Unlike traditional UV-Vis or coupled-enzyme assays, 19F NMR offers direct, real-time observation of both substrate depletion and product formation without background interference from biological matrices. This guide provides a self-validating protocol for kinetic analysis and inhibitor screening, designed for researchers in drug discovery and structural biology.

Scientific Foundation

The Probe: this compound

5'-FDA is a fluorinated analogue of 5'-deoxy-5'-methylthioadenosine (MTA) , the natural substrate of MTAP. The substitution of the methylthio group with a fluorine atom at the 5' position creates a sensitive NMR reporter.

  • Bio-orthogonality: The C-F bond is extremely stable and resistant to non-specific degradation.

  • Sensitivity: The 19F nucleus (100% natural abundance) provides a high gyromagnetic ratio (83% of 1H) and a wide chemical shift dispersion, allowing easy resolution of the substrate (5'-FDA) from its cleavage product.

The Target: MTAP Mechanism

MTAP catalyzes the reversible phosphorolysis of MTA to adenine and 5-methylthioribose-1-phosphate. In this assay, MTAP cleaves 5'-FDA in the presence of inorganic phosphate to yield Adenine and 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-F-Rib-1-P) .

Key Mechanistic Insight: The chemical environment of the fluorine atom changes significantly upon cleavage of the glycosidic bond, resulting in a distinct chemical shift change (


) observable by 19F NMR.

MTAP_Reaction FDA This compound (Substrate) MTAP MTAP Enzyme FDA->MTAP Pi Inorganic Phosphate (Pi) Pi->MTAP Adenine Adenine MTAP->Adenine Phosphorolysis FRP 5-Fluoro-5-deoxy- ribose-1-phosphate MTAP->FRP Phosphorolysis

Figure 1: The MTAP-catalyzed phosphorolysis of 5'-FDA. The fluorine tag tracks the ribose moiety.

Experimental Design & Materials

Reagents
  • Substrate: this compound (Purity >95%).

  • Enzyme: Recombinant human MTAP (or target nucleosidase).

  • Buffer System: 50 mM HEPES or Potassium Phosphate, pH 7.4.

    • Critical Note: If studying phosphorolysis , phosphate is a substrate. Ensure [Pi] is saturating (> 5 mM) unless determining

      
       for phosphate.
      
  • Solvent: 90% Buffer / 10% D₂O (for lock).

  • Internal Standard: Sodium Trifluoroacetate (Na-TFA) or Trifluoroacetic acid (TFA) in a coaxial insert.

    • Recommendation: Use a coaxial insert containing 1 mM Na-TFA in D₂O to avoid pH-dependent shifts of the standard interacting with the buffer.

Instrument Parameters (Typical for 400-600 MHz)
  • Nucleus: 19F (tuned and matched).

  • Pulse Sequence: zgf2 (inverse gated decoupling) or standard zg if proton decoupling is not strictly necessary (though decoupling sharpens peaks).

  • Spectral Width: 50 ppm (centered around -220 ppm) is usually sufficient, but run a full sweep (-50 to -250 ppm) first.

  • Relaxation Delay (D1):

    
    .
    
    • Note: The

      
       of small fluorinated molecules can be 1-3 seconds. Set D1 = 5s for quantitative accuracy.
      
  • Scans (NS): 64–128 (approx. 5-10 min per time point).

Protocol 1: Kinetic Monitoring of MTAP Activity

This protocol measures the rate of conversion of 5'-FDA to 5-F-Rib-1-P.

Step 1: Substrate Preparation

  • Prepare a 10 mM Stock Solution of 5'-FDA in DMSO or water.

  • Dilute to 500 µM in the Reaction Buffer (containing 50 mM Phosphate, pH 7.4, 10% D₂O).

  • Transfer 500 µL to a 5mm NMR tube.

Step 2: Baseline Acquisition (t=0)

  • Insert the tube and shim well.

  • Acquire a reference spectrum. You should see a single major triplet/multiplet for 5'-FDA around -230 ppm (referenced to CFCl₃) or approx -154 ppm (referenced to TFA at -76.5 ppm).

    • Validation: If multiple peaks exist, check purity.

Step 3: Reaction Initiation

  • Eject sample.

  • Add MTAP enzyme (final conc. 10-50 nM) directly to the tube.

  • Cap and invert gently 3 times to mix. Do not vortex vigorously.

  • Immediately re-insert into the magnet.

Step 4: Time-Course Acquisition

  • Set up a "multi-zg" or pseudo-2D experiment to acquire a spectrum every 5-10 minutes for 60-120 minutes.

  • Maintain temperature at 298 K (25°C) or 310 K (37°C).

Step 5: Data Processing

  • Process spectra with exponential multiplication (LB = 1-2 Hz).

  • Integrate the Substrate Peak (S) and the appearing Product Peak (P) .

  • Calculate % Conversion at each time point:

    
    
    

Protocol 2: Ligand Binding & Inhibition Screening

Use this protocol to screen for inhibitors (e.g., transition state analogues) that compete with 5'-FDA.

Step 1: Inhibitor Pre-incubation

  • Prepare NMR tube with:

    • Buffer (50 mM Phosphate, pH 7.4).

    • MTAP Enzyme (50 nM).

    • Test Inhibitor (e.g., 10 µM).

  • Incubate for 10 minutes at room temperature.

Step 2: Substrate Addition

  • Add 5'-FDA (500 µM).

  • Mix and insert into NMR.

Step 3: Measurement

  • Acquire spectra over 30 minutes.

  • Compare the initial velocity (

    
    ) with the "No Inhibitor" control from Protocol 1.
    
  • Binding Check: If the inhibitor is fluorinated, look for its own chemical shift perturbation or line broadening upon binding to MTAP.

Data Analysis & Interpretation

Chemical Shift Table (Approximate)

Values relative to CFCl₃ (0 ppm). Exact values depend on pH and temperature.

CompoundChemical Shift (

, ppm)
MultiplicityNotes
5'-FDA (Substrate) -218 to -220dt (doublet of triplets)Coupled to H5', H5'' and H4'
5-F-Rib-1-P (Product) -225 to -230MultipletShifted upfield due to loss of adenine
TFA (Internal Std) -76.5SingletUsed for referencing
Fluoride Ion (F-) -120 to -125SingletDegradation check
Workflow Visualization

NMR_Workflow Prep Sample Prep (5'-FDA + Buffer + D2O) Shim Shimming & Tuning (Target: 19F) Prep->Shim RefSpec Acquire Reference Spectrum (t=0) Shim->RefSpec AddEnz Add MTAP Enzyme (Initiate Reaction) RefSpec->AddEnz Loop Kinetic Loop (Acquire every 5 min) AddEnz->Loop Loop->Loop t < End Time Process Process & Integrate (Calc % Conversion) Loop->Process t = End

Figure 2: Operational workflow for 19F NMR kinetic assays.

Troubleshooting & Validation

  • Line Broadening: If peaks are too broad, check for paramagnetic impurities or poor shimming. Ensure the enzyme concentration isn't so high that it causes rapid aggregation.

  • No Reaction:

    • Check Phosphate: MTAP requires phosphate. If using HEPES only, the reaction will not proceed.

    • Check Enzyme Activity: Validate MTAP with a standard UV assay (MTA absorbance drop at 274 nm).

  • Signal Overlap: If the product peak overlaps with the substrate, change the pH slightly (e.g., 7.4 to 7.0), as the phosphate ionization state affects the chemical shift of 5-F-Rib-1-P.

References

  • O'Hagan, D., et al. (2002).[1] "Biochemistry: Biosynthesis of an organofluorine molecule." Nature, 416(6878), 279. Link

  • Deng, H., et al. (2004).[2] "Identification of 5-fluoro-5-deoxy-D-ribose-1-phosphate as an intermediate in fluorometabolite biosynthesis in Streptomyces cattleya." Chemical Communications, (5), 592-593.[2] Link

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization." Combinatorial Chemistry & High Throughput Screening, 6(5), 445-453. Link

  • Yu, Z., et al. (2005). "19F NMR spectroscopic study of the interaction of 5-fluorouracil with bovine serum albumin." Journal of Biochemistry, 137(2), 235-241. Link

Sources

Application Notes and Protocols for [18F]5'-Fluoro-5'-deoxyadenosine in PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Charting a New Course in PET Imaging with [18F]5'-Fluoro-5'-deoxyadenosine

In the dynamic landscape of molecular imaging, the quest for novel radiotracers that can illuminate specific biological processes with high fidelity is paramount. While [18F]Fluorodeoxyglucose ([18F]FDG) has long been the workhorse of clinical PET imaging, its utility is circumscribed by its mechanism, which reflects glucose metabolism and can be confounded by inflammation. This guide delves into the burgeoning potential of a lesser-explored yet highly promising radiotracer: [18F]this compound ([18F]5'-FDA).

Unlike [18F]FDG, [18F]5'-FDA offers a unique window into cellular biochemistry, leveraging the intricacies of nucleoside salvage pathways and the enzymatic machinery that governs them. This document is crafted not as a rigid set of instructions, but as a comprehensive guide for the discerning researcher. It is born from a synthesis of established radiochemical principles and the pioneering work in enzymatic fluorine incorporation. Herein, we will not only detail the "how" but, more critically, the "why," providing the causal logic behind experimental choices. While the in vivo applications of [18F]5'-FDA are still in a nascent phase of exploration, this guide aims to equip you with the foundational knowledge and detailed protocols necessary to pioneer its use in your own preclinical and, eventually, clinical research.

The Scientific Underpinnings of [18F]5'-FDA as a PET Tracer

The rationale for employing [18F]5'-FDA in PET imaging is rooted in its unique biochemical fate. As an adenosine analog, it is poised to interact with a host of enzymes and transporters involved in nucleoside metabolism, pathways that are often dysregulated in disease states such as cancer.

Mechanism of Action: A Tale of Two Pathways

The in vivo behavior of 5'-FDA is primarily dictated by its interaction with two key enzymes: fluorinase and purine nucleoside phosphorylase (PNP). The enzymatic synthesis of 5'-FDA is catalyzed by the fluorinase enzyme, originally isolated from the bacterium Streptomyces cattleya. This enzyme facilitates a direct carbon-fluorine bond formation through a nucleophilic attack of a fluoride ion on S-adenosyl-L-methionine (SAM), releasing L-methionine in the process.

Once synthesized and introduced in vivo, [18F]5'-FDA can be acted upon by purine nucleoside phosphorylase (PNP). PNP mediates the phosphorolytic cleavage of the glycosidic bond, separating the adenine base from the ribose sugar and generating 5-fluoro-5-deoxy-D-ribose-1-phosphate[1]. This enzymatic transformation is a critical aspect of its potential as an imaging agent, as the trapping of the radiolabeled sugar moiety within cells can lead to signal accumulation in tissues with high PNP activity.

G cluster_synthesis Enzymatic Synthesis cluster_metabolism In Vivo Metabolism SAM S-Adenosyl-L-methionine (SAM) Fluorinase Fluorinase SAM->Fluorinase F- [18F]Fluoride Ion F-->Fluorinase 5FDA [18F]5'-FDA Fluorinase->5FDA C-F bond formation Met L-Methionine Fluorinase->Met 5FDA_in_vivo [18F]5'-FDA PNP Purine Nucleoside Phosphorylase (PNP) 5FDA_in_vivo->PNP FDR1P [18F]5-Fluoro-5-deoxy- D-ribose-1-phosphate PNP->FDR1P Phosphorolytic cleavage Adenine Adenine PNP->Adenine

Figure 1: Synthesis and initial metabolism of [18F]5'-FDA.

Radiosynthesis of [18F]this compound

The preparation of [18F]5'-FDA for PET imaging can be approached through two primary routes: enzymatic synthesis and chemical synthesis. Each method presents a distinct set of advantages and challenges.

Enzymatic Radiosynthesis: A Biocatalytic Approach

The enzymatic synthesis of [18F]5'-FDA is an elegant and highly specific method that leverages the catalytic prowess of the fluorinase enzyme. This approach is particularly attractive due to its mild reaction conditions and high regioselectivity.

2.1.1. Rationale and Advantages

The use of fluorinase for the radiosynthesis of [18F]5'-FDA offers several compelling advantages over traditional chemical methods:

  • Mild Reaction Conditions: The enzymatic reaction proceeds in an aqueous buffer at or near physiological pH and temperature, obviating the need for harsh organic solvents and extreme temperatures.

  • High Specificity: The enzyme's active site ensures that the [18F]fluoride is incorporated at the 5' position of the adenosine precursor with high precision, eliminating the need for protecting groups and reducing the likelihood of side products.

  • Simplified Purification: The high specificity of the reaction often leads to a cleaner crude product, simplifying the downstream purification process.

2.1.2. Detailed Protocol for Enzymatic Synthesis of [18F]5'-FDA

This protocol is a composite of best practices derived from the literature on fluorinase-mediated radiosynthesis.

Materials and Reagents:

  • [18F]Fluoride in [18O]H2O (from cyclotron)

  • S-Adenosyl-L-methionine (SAM) tosylate salt

  • Recombinant Fluorinase from Streptomyces cattleya

  • Tris-HCl buffer (50 mM, pH 7.8)

  • C18 Sep-Pak cartridges

  • Sterile water for injection

  • Ethanol for injection

  • HPLC system with a radioactivity detector

Step-by-Step Procedure:

  • Preparation of [18F]Fluoride:

    • Trap the aqueous [18F]fluoride from the cyclotron target water on a QMA (quaternary methylammonium) anion-exchange cartridge.

    • Elute the [18F]fluoride from the QMA cartridge with a minimal volume of a suitable buffer, such as the Tris-HCl buffer used for the enzymatic reaction.

  • Enzymatic Reaction:

    • In a sterile reaction vial, combine the eluted [18F]fluoride with a solution of S-adenosyl-L-methionine (SAM) in Tris-HCl buffer. A typical concentration for SAM is in the range of 1-5 mg/mL.

    • Add the purified fluorinase enzyme to the reaction mixture. The concentration of the enzyme is a critical parameter and should be optimized, with reported successful syntheses using concentrations in the mg/mL range[2].

    • Incubate the reaction mixture at room temperature (or slightly elevated, e.g., 37°C) for 20-40 minutes. The reaction progress can be monitored by radio-TLC or radio-HPLC.

  • Purification of [18F]5'-FDA:

    • Quench the reaction by adding an equal volume of acetonitrile.

    • Load the reaction mixture onto a semi-preparative HPLC column (e.g., C18) for purification.

    • Elute the [18F]5'-FDA using a suitable mobile phase, such as a gradient of acetonitrile in water.

    • Collect the fraction corresponding to the [18F]5'-FDA peak, as identified by the radioactivity detector and co-elution with a non-radioactive standard.

  • Formulation and Quality Control:

    • Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.

    • Reconstitute the purified [18F]5'-FDA in a sterile, injectable solution (e.g., saline).

    • Perform quality control tests to ensure radiochemical purity (by radio-HPLC), sterility, and apyrogenicity before administration.

G Start Start F18_Prep [18F]Fluoride Preparation Start->F18_Prep Cyclotron Enzyme_Rxn Enzymatic Reaction F18_Prep->Enzyme_Rxn Add SAM & Fluorinase Purification HPLC Purification Enzyme_Rxn->Purification Quench & Inject QC Quality Control Purification->QC Solvent Evaporation & Formulation End Injectable [18F]5'-FDA QC->End Pass

Figure 2: Workflow for the enzymatic synthesis of [18F]5'-FDA.

Chemical Radiosynthesis: A Conventional Approach

While enzymatic synthesis is elegant, the availability of purified fluorinase can be a limiting factor. Therefore, a robust chemical synthesis route remains a valuable alternative. The synthesis of this compound has been described as a generally poor-yielding process due to the instability of synthetic intermediates[3]. However, advancements in radiolabeling techniques offer plausible pathways. A common strategy for radiofluorination involves the nucleophilic substitution of a suitable leaving group on a precursor molecule.

2.2.1. Rationale and Precursor Design

The key to a successful chemical synthesis of [18F]5'-FDA is the design of a stable precursor with a good leaving group at the 5' position. A plausible precursor would be a 5'-O-tosyl- or 5'-O-nosyl-adenosine derivative with the 2' and 3' hydroxyl groups protected to prevent side reactions.

2.2.2. Detailed Protocol for Chemical Synthesis of [18F]5'-FDA

This protocol is a proposed method based on established nucleophilic radiofluorination procedures for other nucleosides.

Materials and Reagents:

  • [18F]Fluoride in [18O]H2O

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • 5'-O-tosyl-2',3'-O-isopropylideneadenosine (or similar protected precursor)

  • Hydrochloric acid (HCl)

  • C18 Sep-Pak cartridges

  • HPLC system with a radioactivity detector

Step-by-Step Procedure:

  • Azeotropic Drying of [18F]Fluoride:

    • Add the aqueous [18F]fluoride to a reaction vessel containing Kryptofix 2.2.2 and a small amount of potassium carbonate in acetonitrile.

    • Heat the mixture under a stream of nitrogen to evaporate the water azeotropically. Repeat this step with additional anhydrous acetonitrile to ensure the [18F]fluoride/K222 complex is anhydrous.

  • Nucleophilic Fluorination:

    • Dissolve the protected adenosine precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/K222 complex.

    • Seal the reaction vessel and heat it at an elevated temperature (e.g., 80-120°C) for 10-20 minutes.

  • Deprotection:

    • After cooling the reaction mixture, add an aqueous solution of hydrochloric acid (e.g., 1 M HCl).

    • Heat the mixture to remove the isopropylidene protecting groups.

  • Purification and Formulation:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate).

    • Purify the crude [18F]5'-FDA using semi-preparative HPLC as described in the enzymatic synthesis protocol.

    • Formulate the final product in an injectable solution and perform the necessary quality control tests.

Preclinical and Potential Clinical Applications

While the synthesis of [18F]5'-FDA is well-established, its application in PET imaging is an area of active and ongoing research. To date, there is a scarcity of published preclinical and a lack of clinical data specifically for [18F]5'-FDA. However, based on its mechanism of action and data from closely related adenosine analogs, we can delineate its potential applications.

Oncology: Imaging Tumor Proliferation and Metabolism

The primary theoretical application of [18F]5'-FDA is in oncology. Rapidly proliferating cancer cells often exhibit altered nucleoside metabolism, which could lead to increased uptake and trapping of [18F]5'-FDA.

3.1.1. Preclinical Evidence from Analogous Compounds

Studies on other fluorinated adenosine analogs, such as 2'-deoxy-2'-[18F]fluoro-1-beta-D-arabinofuranosyl-adenine ([18F]-FAA), have shown promise for tumor imaging[3][4]. In a study using nude mice bearing HT-29 human colon adenocarcinoma xenografts, [18F]-FAA demonstrated significant tumor uptake[3].

Biodistribution of a Related Adenosine Analog, [18F]-FAA, in Tumor-Bearing Mice

Organ% Injected Dose per Gram (%ID/g)
Blood0.53
Tumor1.75
Muscle0.75
Spleen11.65
Liver2.40
Kidney3.50
HeartHigh (not quantified)

Data adapted from a study on [18F]-FAA in HT-29 tumor-bearing nude mice[3].

These data suggest that fluorinated adenosine analogs can accumulate in tumors to a greater extent than in blood and muscle, providing a basis for imaging contrast. The high uptake in the spleen is also a noteworthy characteristic. It is important to emphasize that these are data from an analog, and the specific biodistribution of [18F]5'-FDA would need to be determined experimentally.

Comparison with [18F]FDG

A key question for any new PET tracer in oncology is how it compares to the current gold standard, [18F]FDG.

Feature[18F]FDG[18F]5'-FDA (Putative)
Mechanism Glucose metabolismNucleoside salvage pathway
Uptake in Inflammation HighPotentially lower
Tumor Specificity ModeratePotentially higher for certain tumor types
Clinical Validation ExtensiveNone to limited

The primary advantage of [18F]5'-FDA over [18F]FDG could be its potentially lower uptake in inflammatory lesions, which is a known source of false-positive results in [18F]FDG PET imaging[5]. By targeting a different metabolic pathway, [18F]5'-FDA may offer a more specific signal for malignant tissues.

Future Directions and Potential Applications

Beyond oncology, the unique mechanism of [18F]5'-FDA suggests other potential applications:

  • Inflammation and Immunology: Given the role of adenosine in modulating immune responses, [18F]5'-FDA could potentially be used to image inflammatory processes.

  • Neurology: Adenosine is a key neuromodulator in the central nervous system, and PET tracers targeting adenosine receptors are under active investigation. While [18F]5'-FDA itself is not a direct receptor ligand, its metabolism may be altered in neurological disorders.

  • Cardiology: Adenosine plays a crucial role in regulating coronary blood flow. The high heart uptake observed with some adenosine analogs suggests a potential role in cardiac imaging[3].

Self-Validating Systems and Best Practices

For any protocol to be trustworthy, it must be self-validating. This means incorporating rigorous quality control at every stage, from precursor synthesis to final product formulation.

  • Precursor Characterization: The identity and purity of the precursor (SAM for enzymatic synthesis, or the protected adenosine derivative for chemical synthesis) must be confirmed by NMR, mass spectrometry, and HPLC.

  • In-Process Controls: During the radiosynthesis, radio-TLC or radio-HPLC should be used to monitor the progress of the reaction and the formation of the desired product.

  • Final Product QC: The final injectable dose of [18F]5'-FDA must be subjected to a full panel of quality control tests as per pharmacopeia standards, including:

    • Radiochemical Purity: To ensure that the radioactivity is associated with the correct chemical entity.

    • Radionuclidic Identity and Purity: To confirm that the radionuclide is indeed 18F and to check for the presence of other radioisotopes.

    • Chemical Purity: To quantify any non-radioactive chemical impurities.

    • Sterility and Endotoxin Levels: To ensure the safety of the injectable product.

    • pH and Osmolality: To ensure the formulation is physiologically compatible.

Conclusion and Outlook

[18F]this compound stands at the frontier of PET radiotracer development. Its unique enzymatic synthesis and distinct mechanism of action offer the potential to overcome some of the limitations of existing tracers like [18F]FDG. While the path to widespread clinical application requires extensive preclinical and clinical validation, the foundational science and the detailed protocols outlined in this guide provide a solid starting point for researchers and drug development professionals. The journey of translating [18F]5'-FDA from a chemical curiosity to a clinical tool is a challenging but potentially rewarding one, with the promise of new insights into the biology of disease.

References

  • Alauddin, M. M., Shahinian, A., Park, R., Tohme, M., Fissekis, J. D., & Conti, P. S. (2007). Biodistribution and PET imaging of [(18)F]-fluoroadenosine derivatives. Nuclear Medicine and Biology, 34(3), 275–282. [Link]

  • Alauddin, M. M., Shahinian, A., Park, R., Tohme, M., Fissekis, J. D., & Conti, P. S. (2007). Biodistribution and PET Imaging of [(18)F]-fluoroadenosine Derivatives. Nuclear medicine and biology, 34(3), 275-82. [Link]

  • Ashton, T. D., & Scammells, P. J. (2005). An improved synthesis of 5'-fluoro-5'-deoxyadenosines. Bioorganic & medicinal chemistry letters, 15(14), 3361–3363. [Link]

  • Cobb, S. L., Deng, H., Hamilton, J. T. G., McGlinchey, R. P., O'Hagan, D., & Schaffrath, C. (2004). The mechanism of the enzymatic fluorination in Streptomyces cattleya. Chemical communications (Cambridge, England), (16), 1844–1845. [Link]

  • Dolle, F., et al. (2003). The first enzymatic method for C-F-18 bond formation: the synthesis of 5 '-[F-18]-fluoro-5 ' deoxyadenosine for imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 46(13), 1181-1189. [Link]

  • 5'-Deoxy-5'-fluoroadenosine. In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Onega, M., Domarkas, J., Deng, H., Cobb, S. L., & O'Hagan, D. (2010). An enzymatic route to 5-deoxy-5-[18F]fluoro-d-ribose, a [18F]-fluorinated sugar for PET imaging. Chemical Communications, 46(4), 588-590. [Link]

  • Sharma, R., & Al-Qahtani, M. H. (2017). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of the Saudi Chemical Society, 21(1), S101-S110. [Link]

  • van der Veen, B., et al. (2015). Comparison of 18F-FLT PET and 18F-FDG PET in esophageal cancer. Journal of Nuclear Medicine, 56(2), 188-193. [Link]

  • Yu, J. (2006). 18F-FDG PET/CT Imaging In Oncology. Medical Principles and Practice, 15(4), 241-254. [Link]

  • Zhu, A., et al. (2011). Changes in 18F-Fluorodeoxyglucose and 18F-Fluorodeoxythymidine Positron Emission Tomography Imaging in Patients with Non–Small Cell Lung Cancer Treated with Erlotinib. Clinical Cancer Research, 17(10), 3304-3315. [Link]

  • Dolle, F., et al. (2003). The first enzymatic method for C-F-18 bond formation: the synthesis of 5 '-[F-18]-fluoro-5 ' deoxyadenosine for imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 46(13), 1181-1189. [Link]

Sources

Precision Antiviral Engineering: Experimental Profiling of Fluorinated Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic introduction of fluorine into nucleoside scaffolds has revolutionized antiviral drug discovery.[1] The high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of fluorine allow for profound modulation of sugar pucker conformation, metabolic stability, and lipophilicity without imposing significant steric penalties. This guide details the experimental workflow for evaluating fluorinated nucleoside analogs (FNAs), focusing on the critical "make-or-break" assays: intracellular metabolic activation profiling and mechanistic polymerase inhibition.

The "Fluorine Effect" in Nucleoside Design

Before initiating protocols, it is critical to understand why we modify specific positions.

  • 2'-Fluoro Substitution: The most common modification (e.g., Sofosbuvir). The high electronegativity of the 2'-F withdraws electron density, reducing the pKa of the 3'-OH and often locking the ribose in the North (C3'-endo) conformation. This mimics the geometry of RNA in the A-form helix, making the analog a preferred substrate for viral RNA-dependent RNA polymerases (RdRp) while potentially blocking the translocation step required for chain elongation.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting oxidative metabolism by cytochrome P450s and preventing glycosidic bond cleavage.

Experimental Workflow: From Compound to Hit

The following workflow outlines the logical progression for screening FNAs.

Workflow Start Fluorinated Nucleoside Analog Library Solubility Solubility & Stability (PBS/DMSO, pH 7.4) Start->Solubility Cyto Cytotoxicity Profiling (CC50 via MTS/ATP) Solubility->Cyto Pass (>100 µM) Efficacy Antiviral Efficacy (EC50 via Replicon/qPCR) Cyto->Efficacy Determine Non-Toxic Dose Metabolism Intracellular Activation (LC-MS/MS of Triphosphates) Efficacy->Metabolism Hit Confirmation (SI > 10) Mechanism Mechanism of Action (Enzymatic Chain Termination) Metabolism->Mechanism Active Metabolite Verified

Figure 1: Critical path workflow for evaluating fluorinated nucleoside analogs. The sequence prioritizes early elimination of toxic or insoluble compounds before expensive mechanistic studies.

Protocol: In Vitro Antiviral Efficacy (HCV Replicon Model)

This protocol uses a luciferase-reporter replicon system (e.g., HCV genotype 1b or 2a) to measure replication inhibition. This is superior to plaque assays for high-throughput screening of FNAs.

Materials
  • Cell Line: Huh-7.5 cells stably expressing HCV subgenomic replicon (luciferase reporter).

  • Reagents: DMEM (high glucose), FBS, Pen/Strep, G418 (selection antibiotic), Renilla luciferase assay system.

  • Compound: Fluorinated analog stock (10 mM in 100% DMSO).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed replicon cells in white 96-well plates at density of 5,000 cells/well in phenol-red-free DMEM + 5% FBS (omit G418 during assay).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of the FNA in culture medium (Range: 100 µM down to 0.1 nM).

    • Include Sofosbuvir (1 µM) as a positive control and 0.5% DMSO as a vehicle control.

    • Remove old media and add 100 µL of compound-containing media to cells.

    • Incubate for 72 hours.

  • Luciferase Readout:

    • Remove media and wash once with PBS.

    • Add 20 µL of Renilla lysis buffer; shake for 15 min.

    • Inject 100 µL of Luciferase Assay Substrate using a plate reader injector.

    • Measure luminescence (RLU).

  • Data Analysis:

    • Normalize RLU to the DMSO control (100% replication).

    • Calculate EC50 using non-linear regression (4-parameter logistic fit):

      
      
      

Protocol: Intracellular Metabolic Activation (LC-MS/MS)

Many FNAs are prodrugs (e.g., ProTides) that must be metabolized to the triphosphate (NTP) form to inhibit the viral polymerase. This assay quantifies the active NTP inside the cell.[2]

Scientific Rationale

Efficacy data (EC50) is meaningless if the compound doesn't enter the cell or isn't phosphorylated. If an analog fails in the replicon assay, this protocol determines if the failure is due to permeability/metabolism (low NTP) or intrinsic potency (high NTP but poor polymerase binding).

Materials
  • Internal Standard (IS):

    
    -labeled analog or a structural analog (e.g., 2-chloro-ATP).
    
  • Extraction Solvent: 70% Methanol (pre-chilled to -20°C).

  • Column: Hypercarb Porous Graphitic Carbon (PGC) or Anion Exchange (WAX).

Step-by-Step Methodology
  • Treatment:

    • Treat Huh-7 cells (in 6-well plates,

      
       cells/well) with the FNA (10 µM) for 4, 12, and 24 hours.
      
  • Quenching & Extraction:

    • Aspirate media rapidly. Wash 2x with ice-cold PBS.

    • Add 500 µL of cold 70% Methanol containing the Internal Standard (100 nM).

    • Incubate at -20°C for 30 min to ensure complete lysis and protein precipitation.

    • Scrape cells and transfer lysate to microcentrifuge tubes.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to a fresh vial. Evaporate to dryness under nitrogen (optional, if concentration is needed) and reconstitute in mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Dimethylamine (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (3% B), 5-15 min (3-40% B).

    • Detection: Operate in Negative Ion Mode (MRM). Monitor transitions for Parent, Mono- (MP), Di- (DP), and Triphosphate (TP).[3]

      • Note: Phosphate groups are labile; optimize declustering potential (DP) to prevent in-source fragmentation.

Mechanism of Action: Chain Termination

Once the active triphosphate is confirmed, the mechanism must be validated. FNAs typically act as non-obligate chain terminators .

Mechanism Prodrug FNA Prodrug (e.g., ProTide) MP Nucleoside-MP Prodrug->MP Esterases (Cathepsin A) TP Active Triphosphate (NTP) MP->TP Host Kinases RdRp Viral RdRp Complex TP->RdRp Competition with natural NTP Termination Chain Termination (Steric Clash) RdRp->Termination Incorporation

Figure 2: Activation pathway of fluorinated prodrugs. The 2'-F modification often causes a steric clash with the polymerase priming loop after incorporation, halting RNA synthesis.

Data Interpretation Table
ObservationInterpretationNext Step
High EC50, Low Toxicity Compound is inactive or not metabolized.Check intracellular TP levels (Protocol 4).
High EC50, High Toxicity Off-target effects (Mitochondrial Pol

inhibition).
Discard compound.
Low EC50, High TP Levels Potent hit.[4]Proceed to resistance selection & animal models.
Low EC50, Low TP Levels Extremely potent intrinsic inhibitor.Validate with enzymatic assay.

References

  • Sofia, M. J., et al. (2010). Discovery of a

    
    -d-2'-deoxy-2'-
    
    
    
    -fluoro-2'-
    
    
    -C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry.
  • Niu, C., et al. (2015). In vitro antiviral activity and cytotoxicity of novel fluorinated nucleoside analogs.[5][6] Antiviral Research.

  • Murakami, E., et al. (2010). Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry.

  • Götte, M. (2012). The distinct contributions of fitness and genetic barrier to the development of antiviral drug resistance. Current Opinion in Virology.

  • De Clercq, E. (2019). Fluorinated nucleosides as antiviral agents.[5][7][8][9][10] Expert Opinion on Drug Discovery.

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Mechanistic Profiling of Purine Salvage Enzymes Using 5'-Fluoro-5'-deoxyadenosine (5'-FDA)

[1]

Executive Summary

5'-Fluoro-5'-deoxyadenosine (5'-FDA) is a specialized nucleoside analog that serves as a critical probe for dissecting purine salvage pathways and fluorination biochemistry.[1] Unlike native adenosine, the substitution of the 5'-hydroxyl group with a fluorine atom renders 5'-FDA inert to phosphorylation by Adenosine Kinase (ADK) while retaining substrate activity for Purine Nucleoside Phosphorylase (PNP) and Methylthioadenosine Phosphorylase (MTAP) .[1]

This unique "kinase-dead" property, combined with the high sensitivity of


F NMR spectroscopy

Scientific Foundation: The Fluorine Advantage

Chemical Logic & Causality

The utility of 5'-FDA rests on two distinct physicochemical properties of the fluorine atom:

  • Steric and Electronic Mimicry: The C-F bond length (1.35 Å) is similar to the C-O bond (1.43 Å) of the native 5'-hydroxyl, and fluorine acts as a hydrogen bond acceptor. This allows 5'-FDA to bind effectively to the active sites of enzymes like PNP and MTAP that normally process Adenosine or Methylthioadenosine (MTA).

  • The "Kinase Block": Adenosine Kinase requires a nucleophilic 5'-hydroxyl group to attack the

    
    -phosphate of ATP.[1] The 5'-fluorine is non-nucleophilic, effectively blocking the conversion of 5'-FDA to 5'-F-AMP.[1] Consequently, 5'-FDA funnels exclusively through the phosphorylase pathway.[1]
    
The F NMR Reporter System
  • Zero Biological Background: Endogenous biological systems lack fluorine, ensuring that every signal observed comes from the probe.

  • Wide Chemical Shift Dispersion: The transformation of inorganic fluoride (F⁻) to an organic bond (C-F) results in a massive chemical shift change (>100 ppm). Subtle changes, such as the cleavage of the glycosidic bond (releasing the sugar from the base), typically induce distinct shifts of 0.5–2.0 ppm, easily resolvable on standard 400 MHz instruments.

Pathway Visualization

The following diagram illustrates the differential processing of Adenosine vs. 5'-FDA, highlighting the "Kinase Block" that makes 5'-FDA a specific probe for phosphorylase activity.

GAdenosineAdenosineADKAdenosine Kinase(ADK)Adenosine->ADKPNPPurine NucleosidePhosphorylase (PNP)Adenosine->PNPFDAThis compound(5'-FDA)FDA->ADKFDA->PNPAMPAMP(Nucleotide Pool)ADK->AMPBlockedNO REACTION(Lacks 5'-OH)ADK->BlockedAdenineAdeninePNP->AdeninePNP->AdenineR1PRibose-1-PPNP->R1PF_R1P5-Fluoro-Ribose-1-PPNP->F_R1P

Caption: Differential metabolic fate of Adenosine and 5'-FDA. Note the specific blockage of the kinase pathway for 5'-FDA, forcing flux solely through phosphorylase cleavage.

Experimental Protocols

Protocol A: Real-Time F NMR Monitoring of Fluorinase Activity

Application: Studying the biosynthesis of the C-F bond by Streptomyces cattleya Fluorinase.

Principle: The enzyme catalyzes the reaction: SAM + F⁻ ⇌ 5'-FDA + L-Methionine .[1][2] This reaction is reversible.[1][3] We monitor the disappearance of inorganic fluoride and the appearance of the organic fluorine signal.

Materials:

  • Enzyme: Recombinant Fluorinase (1–5 mg/mL final).[1][3]

  • Substrates: S-Adenosylmethionine (SAM), KF (Potassium Fluoride).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM NaCl, 10% D₂O (lock).

  • Instrument: NMR Spectrometer (400 MHz or higher) with a fluorine-tuned probe.

Step-by-Step Workflow:

  • Instrument Setup:

    • Tune and match the probe to

      
      F (approx. 376 MHz on a 400 MHz magnet).
      
    • Set temperature to 25°C or 37°C (enzyme dependent).[3]

    • Pulse Program: Standard single-pulse with proton decoupling (inverse gated decoupling recommended to minimize NOE effects for quantitative integration).

    • Spectral Width: 200 ppm (cover -100 to -250 ppm).

    • Relaxation Delay (D1): Set to ≥3 seconds to ensure full relaxation of F⁻.

  • Sample Preparation (600 µL volume):

    • Mix Buffer, SAM (2 mM), and KF (2 mM).

    • Add D₂O (60 µL).[1][3]

    • Critical Control: Acquire a "Time 0" spectrum before adding enzyme.[1][3] You should see a single sharp peak at ~ -119 ppm (Free F⁻).[1]

  • Initiation & Acquisition:

    • Add Fluorinase enzyme.[1][3] Mix gently by inversion (do not vortex, to avoid bubbles).

    • Immediately insert into magnet and lock/shim.[3]

    • Acquire arrayed spectra (e.g., 64 scans per block, every 10 minutes for 4 hours).

  • Data Analysis:

    • Signals:

      • Reactant (F⁻): ~ -119 ppm.[1]

      • Product (5'-FDA): ~ -230 ppm (triplet or broad multiplet depending on decoupling).[1]

    • Quantification: Integrate the area of the product peak relative to an internal standard (e.g., Trifluoroacetic acid in a capillary insert, -76 ppm) or normalized to the initial F⁻ integral.

Protocol B: Phosphorylase Specificity Assay (PNP/MTAP)

Application: Determining if a nucleoside phosphorylase can cleave the C-N glycosidic bond of 5'-FDA.[1]

Principle: 5'-FDA + Phosphate ⇌ Adenine + 5-Fluoro-ribose-1-P . Cleavage of the base changes the electronic environment of the sugar ring, shifting the

Materials:

  • Substrate: 5'-FDA (1 mM).

  • Co-substrate: Potassium Phosphate (50 mM, pH 7.4).[1]

  • Enzyme: Human PNP or MTAP lysate.[1][3]

  • Detection: HPLC (UV 260 nm) or

    
    F NMR.
    

Step-by-Step Workflow:

  • Reaction Assembly:

    • Prepare reaction mix: 50 mM Phosphate buffer (pH 7.4), 1 mM 5'-FDA.[1]

    • Pre-incubate at 37°C for 5 minutes.

  • Enzyme Addition:

    • Add PNP (10 nM final) or MTAP (50 nM final).

    • Negative Control:[3] Reaction mix without phosphate (phosphorylases require P_i).[1][3]

  • Sampling (Discontinuous Assay):

    • Remove 50 µL aliquots at 0, 5, 10, 30, and 60 minutes.

    • Quench: Add 50 µL of 10% Trichloroacetic acid (TCA) or heat at 95°C for 2 min.

    • Centrifuge (14,000 x g, 5 min) to remove protein precipitate.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1][3]

    • Mobile Phase: 0% to 20% Methanol in 20 mM Ammonium Acetate.[3]

    • Detection: Monitor Absorbance at 260 nm.

    • Elution Order: Adenine (product) elutes earlier than 5'-FDA (substrate) due to the loss of the ribose sugar.

Expected Results Table:

Enzyme SystemSubstrateCo-FactorExpected ProductKinetic Observation
Adenosine Kinase 5'-FDAATP, Mg²⁺None No reaction (Kinase Dead).[1]
PNP 5'-FDAPhosphateAdenine + 5-F-Ribose-1-PRapid cleavage;

often higher than Adenosine.[1]
MTAP 5'-FDAPhosphateAdenine + 5-F-Ribose-1-PSlow cleavage (5'-FDA is a structural analog of MTA).[1]

Troubleshooting & Critical Controls

Self-Validating the System

To ensure data integrity, every experiment must include:

  • The "No-Phosphate" Control: When testing phosphorylases (Protocol B), incubate 5'-FDA with enzyme without phosphate.[1] No reaction should occur. If reaction occurs, your enzyme prep is contaminated with nucleosidases (hydrolytic enzymes) or phosphate carryover.

  • The "Kinase Check": Incubate 5'-FDA with Adenosine Kinase and ATP. Analyze by HPLC. The absence of a new peak (5'-F-AMP) confirms the probe's integrity and the inability of the kinase to process it.

NMR Specifics
  • Shimming: Fluorine chemical shift anisotropy (CSA) can lead to broad lines.[3] Ensure excellent shimming on the deuterium lock.

  • Phasing: Large baseline rolls can occur due to the "dead time" of the probe if the spectral width is too wide. Use backward linear prediction during processing if necessary.

References

  • O'Hagan, D., et al. (2002).[3] "Biosynthesis of an organofluorine molecule." Nature, 416, 279.[1] Link

    • Foundational paper describing the Fluorinase enzyme
  • Deng, H., et al. (2004).[3] "Crystal structure and mechanism of a bacterial fluorinating enzyme." Nature, 427, 850-853.[1] Link

    • Structural basis for the conversion of SAM and Fluoride to 5'-FDA.
  • Welin, M., et al. (2012).[3][4] "Pan-Pathway Based Interaction Profiling of FDA-Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism." PLOS ONE, 7(5), e37724.[4] Link[4]

    • Comprehensive profiling of nucleoside analogs against salvage enzymes.
  • Sufrin, J. R., et al. (1989).[3] "Halogenated analogs of 5'-deoxy-5'-(methylthio)adenosine: synthesis and biological activity." Journal of Medicinal Chemistry, 32(5), 997-1001.[1] Link

    • Early work establishing 5'-fluorinated analogs as probes for MTAP.[1]

  • Kielbasinski, P., et al. (2008).[1] "Enzymatic synthesis of sugar-modified nucleosides." Current Organic Chemistry, 12(16).[1] Link

    • Review of enzymatic methods including PNP-medi

Troubleshooting & Optimization

5'-Fluoro-5'-deoxyadenosine solubility and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5'-Fluoro-5'-deoxyadenosine (FDA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical guidance on the effective use of FDA in your experiments. Here, you will find scientifically grounded information on its solubility, storage, and stability, alongside troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Introduction to this compound

This compound (FDA) is a fluorinated nucleoside analog that plays a crucial role as an intermediate in the biosynthesis of organofluorine compounds.[1][2] It is synthesized through an enzymatic reaction where a fluorinase enzyme catalyzes the addition of a fluoride ion to S-adenosyl-L-methionine (SAM).[1][2] Understanding the physicochemical properties of FDA is paramount for its effective application in various research contexts, from enzymology to the development of novel therapeutic agents.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and use of this compound.

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a stock solution of FDA is dimethyl sulfoxide (DMSO). FDA is soluble in DMSO at a concentration of 20 mg/mL.[3] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[3] To aid dissolution, ultrasonication and adjusting the pH to 2 with 1 M HCl can be employed.[3]

Q2: How should I store the solid compound and my prepared stock solutions of FDA?

A2: Proper storage is critical to maintain the stability and activity of FDA.

  • Solid Compound: Store the solid form of FDA at 4°C under a nitrogen atmosphere and protected from moisture.[1]

  • Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3] It is recommended to store the solutions under a nitrogen atmosphere and away from moisture.[1][3]

Q3: Can I prepare aqueous working solutions of FDA?

A3: Yes, aqueous working solutions can be prepared from a DMSO stock solution. However, due to the limited aqueous solubility of FDA, co-solvents are typically required. It is recommended to prepare these solutions fresh on the day of use.[3] For in vivo experiments, two common protocols are:

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] Both protocols can achieve a solubility of at least 2 mg/mL.[3]

Q4: Is this compound stable in aqueous solutions?

A4: The stability of nucleoside analogs in aqueous solutions can be influenced by pH and temperature. While specific long-term stability data for FDA in various aqueous buffers is limited, it is a general best practice to prepare aqueous working solutions fresh for each experiment to minimize potential degradation.[3] The C-N glycosidic bond between the adenine base and the ribose sugar in adenosine analogs can be susceptible to cleavage under acidic conditions, especially at elevated temperatures.

Solubility and Solution Preparation

A clear understanding of FDA's solubility is fundamental to preparing accurate and effective experimental solutions.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityConcentration (Molar)Notes
DMSO20 mg/mL[3]~74.29 mM[3]Use of anhydrous DMSO is recommended. Sonication and pH adjustment to 2 can aid dissolution.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2 mg/mL[3]≥ 7.43 mM[3]Prepare fresh for in vivo experiments.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2 mg/mL[3]≥ 7.43 mM[3]Prepare fresh for in vivo experiments.[3]
Experimental Protocol: Preparation of a 10 mM FDA Stock Solution in DMSO

This protocol details the steps for preparing a standard stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 269.23 g/mol * 1000 mg/g

  • Weigh the FDA: Accurately weigh the calculated amount of solid FDA in a sterile microcentrifuge tube.

  • Add DMSO: Add the required volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.

  • Aliquot and store: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]

Storage and Stability

Proper storage and handling are essential to preserve the integrity of this compound.

Storage Conditions Summary
FormTemperatureDurationKey Considerations
Solid 4°C[1]Not specifiedStore under a nitrogen atmosphere, protected from moisture.[1]
Stock Solution (in DMSO) -80°C[1][3]6 months[1][3]Aliquot to avoid freeze-thaw cycles. Store under nitrogen, away from moisture.[1][3]
-20°C[1][3]1 month[1][3]Aliquot to avoid freeze-thaw cycles. Store under nitrogen, away from moisture.[1][3]
Aqueous Working Solution Room Temperature or 4°CPrepare fresh[3]Stability in aqueous solutions is limited.
Key Stability Considerations:
  • Moisture: FDA is hygroscopic. It is crucial to store the solid compound and DMSO stock solutions in a dry environment, preferably under an inert gas like nitrogen.

  • Light: While specific data on light sensitivity for FDA is not available, it is good laboratory practice to protect all reagents from prolonged exposure to light.

  • pH: As with many nucleoside analogs, extreme pH values should be avoided in aqueous solutions to prevent degradation.

Troubleshooting Guide

This section provides solutions to common problems that may be encountered during experiments with this compound.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered solubility_issue Solubility Issues (Precipitation, Cloudiness) start->solubility_issue activity_issue Loss of Biological Activity start->activity_issue inconsistent_results Inconsistent Results start->inconsistent_results check_solvent Verify Solvent Quality (Anhydrous DMSO?) solubility_issue->check_solvent check_storage Verify Storage Conditions (Temp, Aliquots?) activity_issue->check_storage check_pipetting Verify Pipetting Accuracy inconsistent_results->check_pipetting sonicate_heat Apply Gentle Sonication or Warming check_solvent->sonicate_heat Yes prepare_fresh Prepare Fresh Solution check_solvent->prepare_fresh No check_concentration Is Concentration too high? sonicate_heat->check_concentration check_concentration->prepare_fresh Yes check_age Is the Stock Solution old? check_storage->check_age Yes prepare_fresh_stock Prepare Fresh Stock Solution check_storage->prepare_fresh_stock No check_age->prepare_fresh_stock Yes check_pipetting->inconsistent_results Inaccurate check_protocol Review Experimental Protocol check_pipetting->check_protocol Accurate check_reagents Assess Stability of Other Reagents check_protocol->check_reagents

Caption: Troubleshooting workflow for common issues with FDA.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Precipitation in DMSO stock solution upon storage at -20°C or -80°C. The concentration of the stock solution may be too high, or the DMSO may have absorbed moisture.Gently warm the solution to room temperature and sonicate to redissolve. If the precipitate persists, it may be necessary to prepare a new stock solution at a slightly lower concentration using fresh, anhydrous DMSO.
Cloudiness or precipitation when preparing aqueous working solutions. The aqueous solubility limit has been exceeded. The order of mixing components may be incorrect.Ensure the DMSO stock solution is added to the aqueous buffer or co-solvent mixture, and not the other way around. Vortex immediately after adding the stock solution. If precipitation still occurs, consider reducing the final concentration of FDA in the working solution.
Loss of expected biological activity in an experiment. The FDA may have degraded due to improper storage or handling.Verify that the stock solution was stored correctly (temperature, protection from light and moisture, limited freeze-thaw cycles). If in doubt, prepare a fresh stock solution from the solid compound and repeat the experiment.
Inconsistent results between experiments. This could be due to variability in solution preparation, pipetting errors, or degradation of the working solution.Always prepare fresh working solutions for each experiment. Ensure accurate and consistent pipetting of the viscous DMSO stock solution. Use a positive displacement pipette if available.

Conclusion

As a Senior Application Scientist, my goal is to empower you with the technical knowledge and practical tools to succeed in your research. By understanding and applying the principles of solubility, storage, and stability outlined in this guide, you can ensure the reliable and effective use of this compound in your experiments. Should you encounter further challenges, we encourage you to consult the primary literature and the resources provided by your chemical supplier.

References

  • Wikipedia. 5'-Deoxy-5'-fluoroadenosine. [Link]

Sources

Nucleoside Purification Support Hub: 5'-Fluoro-5'-deoxyadenosine (5'-FDA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 5FDA-PUR-001 Lead Scientist: Dr. Aris Thorne Subject: Technical Guide for HPLC Purification of 5'-Fluoro-5'-deoxyadenosine

Introduction & Molecule Profile

Welcome to the technical support center. You are likely here because you are synthesizing this compound (5'-FDA), possibly via enzymatic fluorination (using fluorinase from Streptomyces cattleya) or chemical substitution of adenosine.

The Core Challenge: 5'-FDA is structurally identical to Adenosine except for the substitution of the 5'-hydroxyl group with a fluorine atom. This results in a very subtle lipophilicity shift. Both molecules share the adenine chromophore (UV


 nm) and similar pKa values, making baseline separation on standard generic gradients difficult.
PropertyAdenosine (Impurity)5'-FDA (Target)Chromatographic Implication
5'-Substituent Hydroxyl (-OH)Fluorine (-F)5'-FDA is more lipophilic (hydrophobic).
Elution Order (C18) FirstSecond5'-FDA elutes after Adenosine.
Solubility High (Water)ModerateRisk of precipitation in high-organic injections.
pKa (N1) ~3.5 - 4.1~3.5 - 4.1pH control is vital to prevent peak broadening.
Master Protocol: The "Golden Standard" Method

Before troubleshooting, ensure your baseline method aligns with this field-validated protocol. This system is designed to maximize the hydrophobic selectivity between the C-F and C-OH bonds.

  • Column: High-strength Silica C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect HSS T3), 3.5 µm or 5 µm, 4.6 x 150 mm.

    • Why: The "T3" or equivalent bonding is designed for polar compound retention in high aqueous conditions.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

    • Why: Neutral pH keeps the adenine base uncharged (improving retention) and prevents acid-catalyzed hydrolysis of the glycosidic bond.

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Why: ACN provides sharper peaks for nucleosides compared to Methanol.

  • Detection: UV at 260 nm.[1]

Standard Gradient Table:

Time (min)% A (Buffer)% B (ACN)Flow (mL/min)Phase
0.09821.0Equilibration
2.09821.0Injection Hold
15.085151.0Separation Gradient
18.05951.0Wash
21.09821.0Re-equilibration
Troubleshooting Guides (Q&A)
Module A: Resolution & Selectivity

Q: "I see a single broad peak or a peak with a front shoulder. Where is my 5'-FDA?"

Diagnosis: Co-elution with Adenosine. Because the fluorine atom adds only a small increment of hydrophobicity, a steep gradient will crush the two peaks together.

The Fix:

  • Flatten the Gradient: Change the slope from 0–15% B to 0–10% B over 20 minutes . The separation relies on subtle hydrophobic differences; give the column time to interact.

  • Switch to PFP (Pentafluorophenyl) Stationary Phase:

    • Mechanism:[1][2] PFP phases offer specific fluorine-fluorine interactions and pi-pi stacking with the adenine ring. This often provides orthogonal selectivity to C18.

  • Check Temperature: Lower the column temperature to 20°C. Higher temperatures increase mass transfer but can reduce the selectivity difference between similar analytes.

Q: "Can I use Ion Exchange (IEX)?" A: Not recommended as a primary purification step for separating 5'-FDA from Adenosine. Since the phosphate group is absent (unlike AMP/ADP), both molecules are neutral zwitterions at physiological pH. IEX will not distinguish them effectively.

Module B: Peak Shape & Recovery

Q: "My 5'-FDA peak is tailing significantly."

Diagnosis: Secondary silanol interactions. The adenine nitrogen (N1 or N7) can protonate and interact with free silanols on the silica support.

The Fix:

  • Buffer Strength: Increase Ammonium Acetate to 25 mM.

  • End-Capping: Ensure you are using a fully end-capped column (e.g., "Eclipse Plus" or "SymmetryShield").

  • Ion Pairing (Last Resort): Add 5 mM Hexylamine to the mobile phase, but be aware this contaminates the column for future use.

Q: "I injected my sample dissolved in 100% DMSO and the pressure spiked/peaks disappeared."

Diagnosis: "Solvent Shock" or Precipitation. 5'-FDA has lower solubility than Adenosine. Injecting a slug of DMSO into a 98% Aqueous mobile phase can cause immediate precipitation at the column head.

The Fix:

  • Diluent: Dissolve sample in 10% DMSO / 90% Mobile Phase A.

  • Injection Volume: If you must use pure DMSO, limit injection volume to <10 µL on a 4.6mm column.

Visualization: Troubleshooting Logic & Workflow
Diagram 1: The Purification Decision Tree

FDA_Troubleshooting Start Start: HPLC Chromatogram Problem Identify Issue Start->Problem Coelution Peaks Merged/Shouldering (Adenosine + 5'-FDA) Problem->Coelution Tailing Peak Tailing > 1.5 Problem->Tailing Ghost Ghost Peaks / Carryover Problem->Ghost Gradient Flatten Gradient (0-10% B over 20m) Coelution->Gradient First Step pH_Check Check pH (Target pH 6.0) Tailing->pH_Check Wash Add Sawtooth Wash (5-95% B cycles) Ghost->Wash ColumnSwitch Switch to PFP Column (Fluorine Selectivity) Gradient->ColumnSwitch If fails Buffer Increase Buffer Conc. (to 25mM) pH_Check->Buffer

Caption: Logical flow for diagnosing and resolving common 5'-FDA purification issues.

Diagram 2: The Enzymatic Synthesis & Purification Workflow

Synthesis_Workflow Substrates Substrates: SAM + Fluoride Reaction Reaction Mix (37°C, pH 7.8) Substrates->Reaction Enzyme Enzyme: Fluorinase (S. cattleya) Enzyme->Reaction Precip Protein Precipitation (Heat 95°C or ACN) Reaction->Precip Stop Rxn Clarify Clarification (Centrifuge 10k x g) Precip->Clarify Remove Enzyme HPLC Prep HPLC (C18, Isocratic/Shallow Gradient) Clarify->HPLC Inject Supernatant Lyophil Lyophilization (Remove Water/Buffer) HPLC->Lyophil Collect Fraction Product Pure 5'-FDA Lyophil->Product

Caption: End-to-end workflow from enzymatic synthesis to purified 5'-FDA.

Post-Purification: Handling & Storage
  • Salt Removal: If using Ammonium Acetate, the buffer is volatile. It can be removed directly via lyophilization (freeze-drying). Do not use Phosphate buffers if you intend to use Mass Spectrometry or NMR downstream, as desalting will require an extra Solid Phase Extraction (SPE) step.

  • Stability: 5'-FDA is relatively stable at -20°C. However, avoid repeated freeze-thaw cycles in acidic solutions, which can degrade the glycosidic bond (releasing Adenine).

References
  • O'Hagan, D., et al. (2002). "The fluorinase from Streptomyces cattleya."[3] Nature, 416, 279. (Seminal work on the enzymatic synthesis of 5'-FDA).

  • Deng, H., et al. (2004). "Fluorinase mediated C–F bond formation." ChemBioChem, 5(10), 1412-1415. (Details on purification protocols for fluorinated nucleosides).

  • SIELC Technologies. (n.d.). "HPLC Separation of Adenosine and Deoxyadenosine." (General methodology for nucleoside separation which applies to 5'-FDA/Adenosine pairs).

  • MedChemExpress. (2023). "this compound Product & Solubility Data." (Reference for solubility and handling).

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 5'-Fluoro-5'-deoxyadenosine and 5'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and therapeutic development, nucleoside analogs represent a cornerstone of investigation. Their ability to mimic endogenous molecules allows them to interact with and modulate critical cellular pathways. This guide provides an in-depth comparison of two such analogs: 5'-deoxyadenosine (5'-dA) and its fluorinated counterpart, 5'-Fluoro-5'-deoxyadenosine (5'-F-dA). While structurally similar, the substitution of a single hydroxyl group with a fluorine atom dramatically alters the biological activity, transforming a simple metabolite into a potent enzyme inactivator.

The Central Target: S-Adenosylhomocysteine (SAH) Hydrolase

To understand the divergent activities of 5'-dA and 5'-F-dA, we must first appreciate their primary molecular target: S-adenosylhomocysteine (SAH) hydrolase (SAHH). This enzyme is a pivotal regulator of cellular methylation reactions.[1][2]

The Universal Methylation Cycle: All cells rely on a process called methylation, where a methyl group (CH₃) is transferred to substrates like DNA, RNA, proteins, and lipids. This process is fundamental for everything from gene expression to cellular signaling. The universal methyl donor for these reactions is S-adenosylmethionine (SAM). After donating its methyl group, SAM is converted into S-adenosylhomocysteine (SAH).

The Role of SAH Hydrolase: SAH is a potent product inhibitor of the methyltransferases that use SAM.[2] If SAH is allowed to accumulate, it shuts down essential methylation reactions. The cell's solution is SAH hydrolase, which catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine.[2] By constantly removing SAH, SAHH ensures that cellular methylation can proceed uninhibited.[2] Therefore, inhibiting SAHH provides a powerful method to disrupt cellular methylation globally.

Methylation_Cycle cluster_0 The Methylation Cycle cluster_1 Inhibition SAM S-Adenosylmethionine (SAM) (Methyl Donor) SAH S-Adenosylhomocysteine (SAH) (Inhibitor) SAM->SAH Methyltransferase (Substrate + CH₃) Ado_Hcy Adenosine + Homocysteine SAH->Ado_Hcy SAH Hydrolase (SAHH) Met Methionine Ado_Hcy->Met Synthesis Met->SAM Methionine Adenosyltransferase Inhibitors 5'-F-dA 5'-dA Inhibitors->SAH Inhibit SAHH, Cause SAH Buildup Assay_Workflow cluster_0 SAHH Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, SAH, DTNB, Inhibitors) B 2. Set up Reaction in 96-Well Plate (Buffer + Inhibitor + SAH + DTNB) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add SAH Hydrolase) C->D E 5. Incubate at 37°C for 30 min D->E F 6. Measure Absorbance at 412 nm E->F G 7. Analyze Data (% Inhibition, IC50) F->G

Caption: Workflow for an in vitro SAH hydrolase inhibition assay.

Conclusion

The comparison between 5'-deoxyadenosine and this compound provides a compelling example of how a subtle structural modification—the introduction of a fluorine atom—can profoundly enhance biological activity. While 5'-dA acts as a standard, reversible product inhibitor of SAH hydrolase, 5'-F-dA functions as a potent, mechanism-based inactivator. This leads to a more sustained and powerful disruption of cellular methylation, resulting in significant antiproliferative and antiviral effects. For researchers in drug development, 5'-F-dA and its analogs represent a much more robust tool for studying the consequences of methylation inhibition and serve as a promising scaffold for the development of novel therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of 5-Fluorodeoxyuridine? Retrieved from Patsnap Synapse. [Link]

  • Lin, Y., et al. (2014). The mechanism of the enzymatic fluorination in Streptomyces cattleya. PMC, NIH. [Link]

  • Dr.Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved from Dr.Oracle. [Link]

  • Karger Publishers. (2021, June 14). 5-Deoxyadenosine Metabolism: More than “Waste Disposal”. [Link]

  • ResearchGate. (2025, August 6). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. [Link]

  • PubChem. 5'-Deoxyadenosine | C10H13N5O3 | CID 439182. [Link]

  • PubMed. Isolation and characterisation of 5'-fluorodeoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya. [Link]

  • PubMed. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. [Link]

  • PubMed Central. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells. [Link]

  • PubMed. Methylthioadenosine/S-adenosylhomocysteine Nucleosidase, a Critical Enzyme for Bacterial Metabolism. [Link]

  • PubMed. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway. [Link]

  • Patsnap Synapse. (2024, June 25). What are SAHH inhibitors and how do they work?[Link]

  • Wikipedia. 5'-Deoxy-5'-fluoroadenosine. [Link]

  • PubMed. An improved synthesis of 5'-fluoro-5'-deoxyadenosines. [Link]

  • ACS Publications. (2010, October 14). Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles. [Link]

  • PubMed. Z-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine (MDL 28842), an irreversible inhibitor of S-adenosylhomocysteine hydrolase, suppresses proliferation of cultured keratinocytes and squamous carcinoma cell lines. [Link]

  • ResearchGate. (2025, August 6). A colorimetric assay for S-adenosylhomocysteine hydrolase. [Link]

  • ResearchGate. (2025, August 6). Effect of 2'-deoxycoformycin infusion on S-adenosylhomocysteine hydrolase and the amount of S-adenosylhomocysteine and related compounds in tissues of mice. [Link]

  • PubMed. deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. [Link]

Sources

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the development of nucleoside analogues (NAs) for antiviral and anticancer therapies, metabolic stability is often the rate-limiting step between a hit and a lead candidate. Non-fluorinated (natural) nucleosides are evolutionarily designed for rapid turnover, serving as transient signaling molecules or building blocks. They are inherently unstable in biological matrices, rapidly degraded by phosphorylases and deaminases.

The strategic introduction of fluorine—specifically at the 2' or 4' positions of the sugar moiety or on the nucleobase—fundamentally alters this landscape. Due to the high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol vs. ~99 kcal/mol for C-H), fluorinated nucleosides exhibit profound resistance to catabolic cleavage while often retaining recognition by anabolic kinases.

This guide objectively compares the metabolic profiles of these two classes, supported by mechanistic insights, comparative data, and validated experimental protocols.

Mechanisms of Instability: Why Natural Nucleosides Fail as Drugs

To understand the stability conferred by fluorine, one must first identify the primary failure modes of non-fluorinated nucleosides.

A. Glycosidic Bond Cleavage (Phosphorolysis)
  • Enzyme: Purine Nucleoside Phosphorylase (PNP).

  • Mechanism: PNP attacks the N-glycosidic bond using inorganic phosphate, releasing the free base and ribose-1-phosphate.

  • Vulnerability: Natural purines (Adenosine, Guanosine) are rapid substrates. Cleavage destroys biological activity immediately.

B. Deamination[1][2][3][4][5][6]
  • Enzymes: Cytidine Deaminase (CDA) and Adenosine Deaminase (ADA).

  • Mechanism: Hydrolytic removal of the exocyclic amine group.

    • Cytidine

      
       Uridine (Inactive/Toxic)
      
    • Adenosine

      
       Inosine (Inactive)
      
  • Vulnerability: This is the primary clearance route for cytidine-based analogues in plasma.

C. Sugar Ring Puckering & Enzyme Recognition

Natural ribose exists in a dynamic equilibrium between C2'-endo (South) and C3'-endo (North) conformations. Catabolic enzymes often require a specific pucker for binding. Fluorine substitution locks the sugar into a specific conformation (e.g., 2'-F usually favors C3'-endo/North), effectively making the molecule "invisible" to degradative enzymes while remaining a substrate for kinases.

The Fluorine Solution: Mechanistic Impact

The following diagram illustrates the divergent metabolic fates of a natural nucleoside versus a fluorinated analogue.

MetabolicPathways cluster_0 Metabolic Fate Nucleoside Nucleoside (Natural) Kinase Kinases (dCK/TK) Nucleoside->Kinase Phosphorylation Deaminase Deaminases (CDA/ADA) Nucleoside->Deaminase Rapid Deamination PNP Phosphorylase (PNP) Nucleoside->PNP Glycosidic Cleavage FNucleoside Fluorinated Nucleoside FNucleoside->Kinase Phosphorylation (Retained) FNucleoside->Deaminase Blocked/Slowed (Steric/Electronic) FNucleoside->PNP Resistant (Bond Strength) Active Triphosphate (Active Drug) Kinase->Active Inactive Inactive Metabolite Deaminase->Inactive PNP->Inactive

Figure 1: Comparative metabolic pathways. Fluorination (blue path) retains anabolic activation (green) while blocking catabolic degradation (red).

Comparative Data: Fluorinated vs. Non-Fluorinated

The following tables present specific pharmacokinetic and stability data comparing natural nucleosides with their fluorinated counterparts.

Table 1: Cytidine vs. Gemcitabine (2',2'-difluoro-deoxycytidine)

Gemcitabine replaces the 2'-hydrogens with fluorine, blocking degradation while permitting phosphorylation.

FeatureCytidine (Natural)Gemcitabine (Fluorinated)Impact of Fluorine
Plasma Half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
< 2 minutes42 – 94 minutesSignificant Increase. Allows sufficient circulation time for cellular uptake.
Primary Clearance Rapid deamination by CDA to Uridine.Deamination by CDA to dFdU.[1][2][3]Modulated. While still a substrate, the rate is slow enough to allow therapeutic dosing.
Intracellular Fate Rapidly incorporated into RNA/DNA or degraded.Trapped as Triphosphate (

h).
Accumulation. Fluorine prevents rapid removal, allowing the active metabolite to persist.
Bond Stability Labile N-glycosidic bond.Highly stable N-glycosidic bond.Chemical Stability. Resistant to spontaneous hydrolysis.
Table 2: Adenosine vs. Clofarabine (2'-fluoro-arabino-adenosine)

Clofarabine utilizes a 2'-fluoro substitution in the arabinose configuration (up) to evade ADA and PNP.

FeatureAdenosine (Natural)Clofarabine (Fluorinated)Impact of Fluorine
Plasma Half-life (

)
< 10 seconds~ 5.3 hours (terminal)Transformative. Moves from transient signal to stable drug.
Susceptibility to ADA Extremely High (

is maximal).
Resistant. Blockade. The 2'-F and arabino-configuration prevent ADA binding/catalysis.
Susceptibility to PNP High (Rapid cleavage of base).Resistant. Blockade. Prevents phosphorolysis, keeping the nucleoside intact.[4]
Acid Stability Hydrolyzes at low pH (stomach acid).Stable at pH < 2.Oral Potential. High stability allows for potential oral formulation (though often IV).

Experimental Protocol: Microsomal Stability Assay

To validate the metabolic stability of a new fluorinated nucleoside, the Microsomal Stability Assay is the industry standard. This protocol measures the intrinsic clearance (


) mediated by liver enzymes.[5]
Objective

Determine the metabolic half-life (


) and intrinsic clearance (

) of a test nucleoside in Human Liver Microsomes (HLM).
Materials
  • Test Compound: Fluorinated nucleoside (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Buffer + Compound) 37°C for 5 min Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Sampling Loop (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Termination Add Ice-Cold ACN + IS Step3->Step4 At each timepoint Step5 5. Processing Centrifuge (4000g, 20 min) Step4->Step5 Step6 6. Analysis LC-MS/MS Quantification Step5->Step6

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Detailed Procedure
  • Preparation:

    • Dilute Test Compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

    • Thaw HLMs on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation:

    • Mix 450 µL of diluted microsomes with 450 µL of diluted Test Compound in a 96-well plate or tubes.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 100 µL of 10 mM NADPH to start the reaction (Final volume 1000 µL).

    • Control: Prepare a parallel incubation replacing NADPH with buffer to assess non-NADPH dependent degradation (e.g., hydrolytic instability).

  • Sampling:

    • At

      
       minutes, remove 100 µL aliquots.
      
  • Termination:

    • Immediately dispense aliquot into 300 µL of ice-cold Stop Solution (ACN + Internal Standard).

    • Vortex vigorously for 1 minute.

  • Processing:

    • Centrifuge samples at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Transfer supernatant to HPLC vials.

  • Analysis:

    • Quantify parent compound remaining via LC-MS/MS.[6]

Data Analysis & Calculation
  • Plot ln(% Remaining) vs. Time (min) .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

References

  • Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes. Drug Metabolism and Disposition. [Link][5][7]

  • Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug. National Institutes of Health (NIH). [Link]

  • Clofarabine: A Review of its Use in Acute Leukaemias. PubMed. [Link]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. [Link]

  • Gemcitabine Pharmacogenomics: Cytidine Deaminase. Clinical Cancer Research. [Link][8]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5'-Deoxy-Adenosine Derivatives at A3 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5'-deoxy-adenosine derivatives as ligands for the A3 adenosine receptor (A3AR). Intended for researchers in pharmacology and medicinal chemistry, this document synthesizes key structural insights and comparative data to facilitate the rational design of novel A3AR-selective compounds. We will explore the critical roles of substitutions on the purine and ribose scaffolds, supported by experimental data and detailed protocols for ligand evaluation.

The A3 Adenosine Receptor: A Key Therapeutic Target

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes.[1][2] Primarily coupled to Gi proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade modulates immune responses, inflammation, and cardiac function.[1][2] Notably, A3AR is often overexpressed in various cancer cells, making it an attractive target for therapeutic intervention in oncology, as well as in inflammatory conditions like rheumatoid arthritis and glaucoma.[4][5][6] The development of ligands that can selectively modulate A3AR activity—as either agonists or antagonists—is a significant focus of modern drug discovery.[1]

The adenosine scaffold has been a foundational template for designing A3AR ligands. Modifications at the 5'-position of the ribose sugar, particularly the introduction of a deoxy group, have proven to be a valuable strategy in tuning the affinity, selectivity, and functional activity of these compounds.

A3AR Signaling Pathway Overview

Activation of the A3AR by an agonist initiates a cascade of intracellular events. The receptor's coupling to Gi proteins inhibits adenylyl cyclase, which in turn reduces the production of cAMP.[1][2][3] Furthermore, A3AR activation can stimulate phosphoinositide metabolism.[7] This dual signaling capability underscores the complexity of A3AR pharmacology and the potential for developing biased agonists that selectively engage one pathway over another.[8]

A3AR_Signaling cluster_membrane Plasma Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5'-Deoxy-adenosine Agonist Ligand->A3AR Binds ATP ATP ATP->AC Downstream Cellular Response (e.g., Anti-inflammatory effects) cAMP->Downstream Modulates

Caption: Canonical A3AR signaling pathway.

Decoding the Structure-Activity Relationship (SAR)

The affinity and selectivity of adenosine derivatives for the A3AR are highly sensitive to structural modifications. The 5'-deoxy-adenosine scaffold offers several key positions for chemical alteration to optimize ligand-receptor interactions.

Modifications at the N6-Position of the Purine Ring

The N6-position is a critical determinant of A3AR affinity and selectivity. The introduction of bulky, lipophilic substituents is generally well-tolerated and often enhances binding.

  • N6-Benzyl and Substituted Benzyl Groups: N6-benzyl substitution is a classic modification that confers A3AR selectivity.[7] Further substitution on the benzyl ring can fine-tune potency. For instance, an iodo group at the 3-position of the benzyl ring, as seen in the renowned agonist IB-MECA, significantly enhances affinity.[7] The order of potency for halo-substituents at the 3-position is generally I ~ Br > Cl > F.[7]

  • Cycloalkyl Groups: N6-cycloalkyl substitutions are also favorable. Smaller rings (≤5 carbons) tend to produce full agonists, whereas larger rings (≥6 carbons) often result in partial agonism.[9]

  • Arylmethyl and Arylethyl Groups: A wide range of N6-arylmethyl and N6-arylethyl analogues have been explored, showing that potency and efficacy are highly dependent on stereochemistry and steric bulk.[9]

Causality Insight: The N6 region of the A3AR binding pocket is thought to be a relatively spacious and hydrophobic pocket. Bulky substituents at the N6-position can engage in favorable van der Waals and hydrophobic interactions within this pocket, anchoring the ligand and increasing its residence time, which translates to higher affinity.

Modifications at the C2-Position of the Purine Ring

Substitution at the C2 position, often in combination with N6-modifications, is a powerful strategy for enhancing A3AR selectivity over other adenosine receptor subtypes (A1, A2A, and A2B).

  • Alkynyl Groups: The introduction of a C2-alkynyl group, particularly a phenylethynyl substituent, has been shown to dramatically increase A3AR selectivity.[6] These extended, rigid groups are thought to occupy a specific sub-pocket in the A3AR that is not present or accessible in other subtypes.

  • Halo Groups: A 2-chloro substitution, as seen in Cl-IB-MECA, is a common feature in high-affinity A3AR agonists.[5]

  • Aryl Groups: Direct attachment of aryl groups at the C2 position can also yield potent A3AR ligands, though the specific nature of the aryl group is critical for maintaining high affinity.[10]

Causality Insight: Molecular modeling studies suggest that C2 substituents can interact with residues in transmembrane domain 2 (TM2) and the second extracellular loop (ECL2) of the A3AR.[8][10] These interactions are crucial for achieving high selectivity, as the corresponding regions in A1 and A2A receptors have different amino acid compositions and conformations.

Modifications of the Ribose Moiety

The ribose portion of the molecule plays a crucial role in orienting the purine core within the binding pocket. The 5'-deoxy modification is a key feature of the derivatives discussed here.

  • 5'-Deoxy Group: The removal of the 5'-hydroxyl group, which is often involved in hydrogen bonding in other adenosine receptor subtypes, can reduce affinity for A1 and A2A receptors, thereby enhancing A3 selectivity. Interestingly, the absence of this hydrogen bond donor does not preclude strong interactions with key residues like Thr94 in the A3AR.[1][2]

  • Conformationally Locked Ribose Analogues: Replacing the flexible ribose ring with a rigid bicyclic system, such as a (N)-methanocarba ring, locks the sugar in a receptor-preferred North (N) conformation. This pre-organization of the ligand reduces the entropic penalty of binding and often leads to a significant increase in affinity and selectivity.[6][8]

  • 4'-Position Modifications: The atom at the 4'-position (oxygen in native ribose) is also a target for modification. Replacing the 4'-oxygen with sulfur (4'-thionucleosides) has been a successful strategy. Recent studies show that 5'-deoxy-adenosine derivatives with the natural 4'-oxygen can exhibit even higher agonistic activity compared to their 4'-thio counterparts, suggesting a subtle but important role for this atom in the ligand's binding mode.[1][2]

Comparative Data Summary

The following table summarizes the binding affinities (Ki) and selectivity ratios for representative 5'-deoxy-adenosine derivatives and related compounds at human adenosine receptor subtypes. This data highlights the impact of the structural modifications discussed above.

Compound Name/DescriptionN6-SubstituentC2-SubstituentRibose ModificationhA3AR Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)Functional Activity
IB-MECA [7][11]3-IodobenzylH5'-N-Methyluronamide~1~50~50Full Agonist
Cl-IB-MECA [5]3-IodobenzylCl5'-N-Methyluronamide~0.3>2,500>1,400Full Agonist
5'-Deoxy-N6-benzyl (Analogue) BenzylH5'-DeoxyModerateModerateModerateAgonist
C2-PE-(N)-methanocarba (Analogue) [6]MethylPhenylethynyl4'-Truncated (N)-methanocarba~3-6HighHighAntagonist/Low Efficacy Agonist
Compound 1h (Kim et al., 2024) [1][2]3-IodobenzylCl5'-Deoxy5.9HighHighAgonist

Data is compiled from multiple sources and should be considered representative. Ki values and selectivity ratios can vary based on experimental conditions.

Experimental Protocols for Ligand Characterization

The accurate determination of a compound's affinity and functional activity is paramount. The following are standardized, self-validating protocols for characterizing novel A3AR ligands.

Radioligand Binding Assay (for Affinity Determination)

This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a high-affinity radioligand for binding to the A3AR.

Workflow Diagram

Binding_Assay_Workflow A Prepare Membranes (CHO or HEK293 cells expressing hA3AR) B Incubate Membranes with: - Radioligand (e.g., [125I]AB-MECA) - Test Compound (multiple concentrations) A->B D Separate Bound from Free Ligand (Rapid vacuum filtration through glass fiber filters) B->D C Define Non-Specific Binding (Incubate with excess unlabeled agonist, e.g., IB-MECA) C->B E Quantify Radioactivity (Gamma counting) D->E F Data Analysis (Calculate IC50, then derive Ki using Cheng-Prusoff equation) E->F

Caption: Workflow for A3AR radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human A3AR. Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes (20-50 µg protein/well), a fixed concentration of a suitable A3AR radioligand (e.g., [125I]AB-MECA, ~0.5 nM), and varying concentrations of the unlabeled test compound.

  • Defining Binding:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a potent unlabeled A3AR agonist (like Cl-IB-MECA) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B or GF/C glass fiber filters, pre-soaked in a solution like polyethylenimine to reduce non-specific filter binding. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation Assay (for Agonist/Antagonist Activity)

This assay measures the functional consequence of A3AR activation (or blockade) by quantifying changes in intracellular cAMP levels. Since A3AR is Gi-coupled, agonists will inhibit cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the hA3AR in 96-well plates and grow to confluence.[12]

  • Pre-treatment: Pre-incubate the cells with an adenosine deaminase (ADA) to remove any endogenous adenosine. For antagonist testing, pre-incubate with the test antagonist compound.

  • Stimulation: Add the test compound (for agonist mode) or a known A3AR agonist (e.g., NECA or IB-MECA) in the presence of the test antagonist. Simultaneously, add a universal adenylyl cyclase stimulator, such as Forskolin, to induce a measurable level of cAMP production that can then be inhibited.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a luminescence/fluorescence-based biosensor system (e.g., GloSensor).[12][13][14]

  • Data Analysis:

    • For Agonists: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonists: Plot the response to the fixed agonist concentration against the log concentration of the antagonist to determine the IC50.

Conclusion and Future Perspectives

The 5'-deoxy-adenosine scaffold remains a highly versatile and fruitful starting point for the design of potent and selective A3AR ligands. The SAR data clearly indicates that a multi-pronged optimization approach, simultaneously modifying the N6, C2, and ribose moieties, is essential for achieving high affinity and, critically, selectivity over other adenosine receptor subtypes.

The strategic removal of the 5'-hydroxyl group, combined with the introduction of bulky N6-substituents and extended C2-alkynyl groups, has proven to be a winning combination. Furthermore, constraining the ribose conformation with systems like the (N)-methanocarba scaffold offers a reliable method to enhance potency further.

Future research will likely focus on developing biased agonists that can selectively activate either the adenylyl cyclase or the phosphoinositide signaling pathways, potentially separating desired therapeutic effects from unwanted side effects.[8] As our understanding of the A3AR structure and its ligand-binding interactions becomes more refined through advances in structural biology, the rational design of next-generation 5'-deoxy-adenosine derivatives will undoubtedly lead to novel therapeutics for cancer, inflammation, and beyond.[15]

References

  • Kim, J., et al. (1994). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry. [Link]

  • Kim, M., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Li, A. H., et al. (1998). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Baltos, J. A., et al. (2016). Structure-Activity Analysis of Biased Agonism at the Human Adenosine A3 Receptor. Molecular Pharmacology. [Link]

  • Du, Y., et al. (2021). Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists. PLoS ONE. [Link]

  • van der Wenden, E. M., et al. (1996). A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor. Journal of Medicinal Chemistry. [Link]

  • Barreca, M. L., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules. [Link]

  • Naik, S. D., et al. (2023). Design, synthesis, and biological evaluation of 5ʹ-deoxy (N)-methanocarbanucleoside derivatives as A3 adenosine receptor ligands. RSC Medicinal Chemistry. [Link]

  • Hinz, S., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science. [Link]

  • Cuesta, J., et al. (2024). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry. [Link]

  • Cuesta, J., et al. (2024). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. National Institutes of Health. [Link]

  • van Galen, P. J., et al. (1994). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry. [Link]

  • Hinz, S., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Publications. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Kim, M., et al. (2024). Synthesis and Biological Evaluation of 5'-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. PubMed. [Link]

  • Innoprot. (n.d.). Adenosine A3 Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Draper-Joyce, C. J., et al. (2023). Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor. Nature Communications. [Link]

  • Kim, Y. C., et al. (2002). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology. [Link]

  • Deflorian, F., et al. (2012). Structural Characterization of Agonist Binding to A3 Adenosine Receptor through Biomolecular Simulations and Mutagenesis Experiments. ChemRxiv. [Link]

  • Tosh, D. K., et al. (2012). Truncated Nucleosides as A3 Adenosine Receptor Ligands: Combined 2-Arylethynyl and Bicyclohexane Substitutions. ACS Medicinal Chemistry Letters. [Link]

  • Barreca, M. L., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. ResearchGate. [Link]

  • Gessi, S., et al. (2002). Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells. British Journal of Pharmacology. [Link]

  • Tosh, D. K., et al. (2022). 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization. ACS Pharmacology & Translational Science. [Link]

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Safety Operating Guide

5'-Fluoro-5'-deoxyadenosine (5'-FDA): Advanced Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Directive: 5'-Fluoro-5'-deoxyadenosine (5'-FDA) must be managed as Halogenated Organic Waste . While often classified as "non-hazardous" under basic GHS guidelines due to a lack of acute toxicity data, its structural integrity (C-F bond) and potential to metabolize into highly toxic fluorinated intermediates (e.g., fluoroacetate precursors) necessitate high-temperature incineration. Do not dispose of via sanitary sewer or standard municipal trash.

Part 1: Hazard Identification & Scientific Rationale

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS). While the SDS may list 5'-FDA as "Not a hazardous substance," this classification often reflects a lack of testing rather than an absence of risk.

The "Silent" Hazard: Metabolic Activation

The primary risk with 5'-FDA is not necessarily the molecule itself, but its metabolic fate. The carbon-fluorine (C-F) bond is the strongest in organic chemistry (


). Standard autoclaving will not  break this bond.

In biological systems (or specific microbial waste streams), 5'-FDA can be enzymatically cleaved by phosphorylases (e.g., 5'-methylthioadenosine phosphorylase). This cleavage releases 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) . Through a sequence of isomerizations and aldolase reactions, this can theoretically degrade into fluoroacetate or fluorocitrate , both of which are potent inhibitors of the Krebs cycle (aconitase inhibition).[1][2][3]

Key Takeaway: You are not just disposing of a nucleoside; you are disposing of a potential precursor to a metabolic poison.

Waste Stream Classification Table
ParameterRegulatory Classification (RCRA/GHS)Prudent Laboratory Practice
Waste Code None (Not P-listed or U-listed)Halogenated Organic (Process Knowledge)
Toxicity Not Classified / No Data AvailablePotential Metabolic Toxin
Disposal Method Contact Local EHSHigh-Temp Incineration (>1000°C)
Sewer Discharge Generally Prohibited for chemicalsStrictly Prohibited

Part 2: Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Desiccated Aliquots)

Applicability: Expired lyophilized powder, residual solids in vials.

  • Segregation: Isolate 5'-FDA solids from oxidizers. Do not mix with strong acids, as this could theoretically liberate Hydrogen Fluoride (HF), although unlikely under ambient conditions.

  • Primary Containment: Place the original vial (with cap tightened) inside a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the bagged vial into a Wide-Mouth High-Density Polyethylene (HDPE) waste jar labeled "Solid Halogenated Organic Waste."

  • Labeling: The tag must explicitly read:

    • Contents: this compound[4]

    • Hazard:[5][6] Toxic / Halogenated

  • Destruction: Transfer to EHS for incineration equipped with a scrubber for acid gases (HF).

B. Liquid Waste (Aqueous Buffers & Cell Media)

Applicability: Cell culture supernatant containing 5'-FDA, dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the liquid waste stream does not contain metal hydrides or alkali metals (e.g., Sodium metal), which react violently with halogenated compounds.

  • Collection:

    • High Concentration (>1 mg/mL): Collect in a dedicated "Halogenated Solvent" carboy (typically yellow-walled or red-capped).

    • Trace/Media (<1 mg/mL): If mixed with biological media, do not bleach . Bleach (hypochlorite) can react unpredictably with organics. Instead, deactivate biological agents via chemical disinfection (e.g., quaternary ammoniums) that is compatible with incineration, or simply collect as "Chemical/Biological Mixed Waste."

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8) to prevent container corrosion prior to pickup.

  • Disposal Path: Incineration.

C. Contaminated Debris (Gloves, Tips, Weigh Boats)
  • Collection: Collect all pipette tips, weighing boats, and gloves used during handling.

  • Bagging: Double-bag in heavy-duty hazardous waste bags (orange or red, depending on facility color codes for chemical solids).

  • Sharps: If needles were used to reconstitute, they must go into a Chemical Sharps container, not a standard bio-sharps container, to alert disposal teams of chemical contamination.

Part 3: Emergency Response (Spills)

  • Small Spill (Solid):

    • Dampen a paper towel with water (to prevent dust generation).

    • Gently wipe up the powder.

    • Place all materials into the Solid Halogenated Waste container.

    • Clean surface with 70% Ethanol.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.

    • While 5'-FDA is not HF, the fluorinated nature warrants caution; monitor for delayed erythema.

Part 4: Visualizations

Diagram 1: Waste Segregation Decision Logic

This logic tree ensures that 5'-FDA is never accidentally routed to the sewer or standard trash.

WasteSegregation Start 5'-FDA Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris Bagging Double Bag in 4-mil Polyethylene Solid->Bagging ConcCheck Concentration? Liquid->ConcCheck DebrisBin Container: Hazardous Solid Waste Debris->DebrisBin SolidContainer Container: Solid Halogenated Organic Waste Bagging->SolidContainer HighConc Stock (>1mg/mL) ConcCheck->HighConc High LowConc Media/Trace (<1mg/mL) ConcCheck->LowConc Low HaloCarboy Container: Halogenated Solvent Carboy HighConc->HaloCarboy MixedWaste Container: Mixed Chem/Bio (NO BLEACH) LowConc->MixedWaste

Caption: Decision matrix for segregating 5'-FDA waste streams based on physical state and concentration.

Diagram 2: The "Why" - Metabolic Hazard Pathway

This diagram illustrates the scientific justification for incineration: the potential generation of toxic fluorinated metabolites.

MetabolicRisk FDA This compound (5'-FDA) Enzyme1 Enzyme: Phosphorylase FDA->Enzyme1 Metabolic Cleavage FDRP 5-Fluoro-5-deoxy- ribose-1-phosphate Enzyme1->FDRP Aldolase Aldolase Reactions FDRP->Aldolase Fluoroacetate Fluoroacetate (Toxic Precursor) Aldolase->Fluoroacetate Degradation Inhib Inhibition of Aconitase (Krebs Cycle) Fluoroacetate->Inhib TOXICITY

Caption: Theoretical metabolic pathway illustrating the conversion of 5'-FDA into toxic fluorinated intermediates.

References

  • Goncharov, T., et al. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Retrieved from [Link]

  • University of Reading. (2021). The Disposal of Laboratory Waste (TS_LR 401). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Listings. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.